molecular formula C7H7NO5S B1338174 4-Amino-2-sulfobenzoic acid CAS No. 527-76-4

4-Amino-2-sulfobenzoic acid

Cat. No.: B1338174
CAS No.: 527-76-4
M. Wt: 217.2 g/mol
InChI Key: YPNUYFJLBFZDTE-UHFFFAOYSA-N
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Description

4-Amino-2-sulfobenzoic acid is a useful research compound. Its molecular formula is C7H7NO5S and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNUYFJLBFZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514879
Record name 4-Amino-2-sulfobenzoic acid
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

527-76-4
Record name 4-Amino-2-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-sulfobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-sulfobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-SULFOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Amino-2-sulfobenzoic acid CAS number 527-76-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-sulfobenzoic Acid (CAS 527-76-4): A Key Pharmaceutical Intermediate

Introduction: The Trifunctional Linchpin

4-Amino-2-sulfobenzoic acid, registered under CAS Number 527-76-4, is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical industries. This molecule is distinguished by its trifunctional nature, incorporating a carboxylic acid group, an amino group, and a sulfonic acid group on a single benzene ring. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a critical chemical intermediate and a valuable building block in the synthesis of more complex molecules, most notably active pharmaceutical ingredients (APIs) and dyes.[1]

The presence of the strongly acidic sulfonic acid group enhances water solubility, while the basic amino group provides a reactive site for diazotization, a foundational reaction in dye chemistry.[1] However, its most enduring legacy in the realm of medicinal chemistry is its role as a crucial precursor to para-aminosalicylic acid (PAS), a second-line bacteriostatic agent used in the treatment of tuberculosis.[1] This guide offers a detailed exploration of the synthesis, properties, applications, and handling of 4-Amino-2-sulfobenzoic acid for professionals in research and drug development.

Physicochemical Properties

The physical and chemical characteristics of 4-Amino-2-sulfobenzoic acid are dictated by its three functional groups. It typically appears as needle-like crystals or a crystalline powder.[2] The sulfonic acid and carboxylic acid moieties make it acidic, while the amino group provides basic character, allowing it to form salts and participate in a wide array of chemical reactions. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Registry Number 527-76-4[2][3]
Molecular Formula C₇H₇NO₅S[2][3]
Molecular Weight 217.20 g/mol [2]
Appearance Needles from water; White to off-white crystalline solid[2]
Solubility in Water 3 g/L at 25°C[2]
Solubility in Organic Solvents Almost insoluble in alcohol and ether[2]
Density (Predicted) 1.71 g/cm³[3]
Refractive Index (Predicted) 1.662[3]

Synthesis and Manufacturing

The industrial production of 4-Amino-2-sulfobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. One of the primary synthesis routes begins with o-nitrotoluene, which undergoes sulfonation followed by an intramolecular oxidation-reduction reaction under basic conditions.[4]

The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic ring. The methyl group of o-nitrotoluene directs the incoming sulfo group primarily to the para position. The subsequent treatment with a strong base in the presence of the nitro group facilitates a fascinating auto-redox reaction where the methyl group is oxidized to a carboxylic acid and the nitro group is reduced to an amine.

Visualizing the Synthesis Workflow

A o-Nitrotoluene B Sulfonation (Fuming Sulfuric Acid) A->B Step 1 C 2-Nitro-4-sulfotoluene B->C D Auto Oxidation-Reduction (Alkaline Conditions) C->D Step 2 E 4-Amino-2-sulfobenzoic acid D->E

Caption: Synthesis workflow for 4-Amino-2-sulfobenzoic acid.

Experimental Protocol: Synthesis from o-Nitrotoluene

This protocol is based on established industrial synthesis methods.[4]

  • Sulfonation:

    • In a suitable glass-lined reactor equipped with agitation and temperature control, dissolve o-nitrotoluene in pure sulfuric acid at a temperature between 25-85°C.

    • While maintaining the temperature, slowly add 65% fuming sulfuric acid (oleum) dropwise to the mixture. The exothermic reaction requires careful monitoring and cooling to prevent side reactions.

    • After the addition is complete, maintain the reaction mixture at the specified temperature for several hours until the sulfonation is complete, yielding 2-nitro-4-sulfotoluene.

  • Intramolecular Oxidation-Reduction:

    • Transfer the 2-nitro-4-sulfotoluene intermediate to a separate reactor capable of handling alkaline conditions and higher temperatures.

    • Add a solution of sodium hydroxide or another suitable base.

    • Heat the mixture to a temperature between 60-130°C. This initiates the auto-redox reaction.

    • Maintain the reaction at temperature with agitation for the time required to complete the conversion. The progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture.

    • Carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product, 4-Amino-2-sulfobenzoic acid.

    • Filter the crude product and wash it with cold water to remove residual acid and inorganic salts.

    • The product can be further purified by recrystallization from hot water to yield needle-like crystals.[2]

Applications in Drug Development: A Precursor to Anti-Tuberculosis Therapy

The primary significance of 4-Amino-2-sulfobenzoic acid in the pharmaceutical sector is its role as a key intermediate.[5] Its trifunctional structure allows it to serve as a versatile building block for creating more complex Active Pharmaceutical Ingredients (APIs).[1][6]

The most notable application is in the synthesis of para-aminosalicylic acid (PAS) , also known as 4-amino-2-hydroxybenzoic acid. PAS was one of the first effective treatments for tuberculosis and remains a component of multi-drug resistant tuberculosis (MDR-TB) therapy. The conversion of 4-Amino-2-sulfobenzoic acid to PAS is typically achieved through an alkali fusion process, where the sulfonic acid group is displaced by a hydroxyl group.[1]

Visualizing the Path to an API

A 4-Amino-2-sulfobenzoic acid (Intermediate) B Alkali Fusion (e.g., NaOH or KOH at high temp) A->B Synthesis Step C Displacement of -SO3H with -OH group B->C D para-Aminosalicylic Acid (PAS) (Active Pharmaceutical Ingredient) C->D

Caption: Conversion of intermediate to Active Pharmaceutical Ingredient.

Experimental Protocol: Alkali Fusion to para-Aminosalicylic Acid (PAS)

This protocol outlines the general procedure for the conversion of 4-Amino-2-sulfobenzoic acid to PAS.

  • Reaction Setup:

    • In a high-temperature reactor (e.g., a nickel or iron crucible), place a significant excess of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.

    • Heat the alkali hydroxide until it melts, typically above 300°C.

    • Slowly and carefully add 4-Amino-2-sulfobenzoic acid to the molten alkali with vigorous stirring.

  • Fusion Reaction:

    • Maintain the temperature of the molten mixture for several hours to allow the nucleophilic aromatic substitution to occur, where the sulfonate group is replaced by a hydroxyl group.

    • The reaction releases sulfur dioxide, so the process must be conducted in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool until it solidifies.

    • Dissolve the solid fusion cake in water.

    • Filter the solution to remove any insoluble impurities.

    • Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the para-aminosalicylic acid product.

    • Cool the mixture to maximize precipitation.

    • Collect the PAS product by filtration, wash with cold water, and dry under vacuum at a low temperature to prevent degradation.

Analytical Methodologies

Ensuring the purity and identity of 4-Amino-2-sulfobenzoic acid is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. The following protocol is a representative method adapted from the analysis of structurally similar compounds.[7]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation and Columns:

    • HPLC system equipped with a UV-Vis detector.

    • Reversed-phase C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm I.D.).

  • Reagents and Mobile Phase Preparation:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Buffer: Prepare a phosphate or acetate buffer (e.g., 20 mM potassium phosphate), and adjust the pH to approximately 3.0 with phosphoric acid. The acidic pH ensures the carboxylic acid and sulfonic acid groups are protonated, leading to better retention and peak shape.

    • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of the buffer and acetonitrile (e.g., 90:10 v/v Buffer:Acetonitrile). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-2-sulfobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.

    • Sample Solution: Accurately weigh a sample of the synthesized material and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • UV Detection Wavelength: Set the detector to a wavelength where the analyte has strong absorbance, typically around 254 nm or 300 nm.

  • Data Analysis:

    • Identify the peak for 4-Amino-2-sulfobenzoic acid by comparing the retention time with that of the reference standard.

    • Quantify the purity by calculating the area percentage of the main peak relative to all other peaks.

    • Determine the concentration in unknown samples by using the calibration curve generated from the working standards.

Safety and Handling

4-Amino-2-sulfobenzoic acid, like many fine chemicals, requires careful handling to minimize risk to personnel. It is typically a solid that can form dust, which may cause irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualizing the Safe Handling Workflow

A Task: Weighing Solid Compound B Engineering Controls: Work inside a chemical fume hood A->B C PPE: Wear safety goggles, gloves, and lab coat B->C D Procedure: - Use anti-static weigh paper - Handle gently to avoid dust - Close container immediately after use C->D E Spill? D->E F Clean up immediately using appropriate spill kit. Avoid raising dust. E->F Yes I Proceed with Experiment E->I No G Waste Disposal: Dispose of contaminated materials in a labeled hazardous waste container F->G H Decontamination: Clean work surface and wash hands thoroughly after handling G->H I->G

Sources

spectral data for 4-Amino-2-sulfobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Data of 4-Amino-2-sulfobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic profile of 4-Amino-2-sulfobenzoic acid (CAS No: 527-76-4), a trifunctional aromatic compound of interest in chemical synthesis and materials science. As a molecule featuring amino, sulfonic acid, and carboxylic acid moieties, its structural elucidation presents a unique case study in the application of modern analytical techniques. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data. The methodologies herein are presented not merely as protocols but as a framework for rational, evidence-based structural characterization, designed for researchers, scientists, and professionals in drug development.

Introduction: The Structural & Analytical Challenge

4-Amino-2-sulfobenzoic acid is a substituted aromatic compound with a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol .[1][2] Its utility as a chemical intermediate is derived from the distinct reactivity of its three functional groups: an electron-donating amine (-NH₂) at the 4-position, and two strongly electron-withdrawing groups, a sulfonic acid (-SO₃H) at the 2-position and a carboxylic acid (-COOH) at the 1-position. This electronic arrangement dictates the molecule's chemical behavior and presents a clear challenge for unambiguous characterization. Spectroscopic analysis is, therefore, not just a quality control measure but the primary tool for confirming its identity and purity. This guide synthesizes predictive data with established principles to provide a reliable spectral reference.

Caption: Structure of 4-Amino-2-sulfobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2-sulfobenzoic acid, the distinct electronic effects of the three functional groups lead to a predictable, yet complex, set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is of primary interest. Due to the substitution pattern, we expect three distinct signals for the aromatic protons. The sulfonic acid and carboxylic acid groups are strongly deshielding, while the amino group is shielding. The spectrum would ideally be acquired in a solvent like DMSO-d₆, which can exchange with the acidic protons of the -COOH and -SO₃H groups, often resulting in a broad, combined signal.

Causality Behind Predicted Shifts:

  • H-3: This proton is ortho to both the -SO₃H and -NH₂ groups. The strong deshielding effect of the adjacent sulfonic acid group will push this proton significantly downfield.

  • H-5: This proton is ortho to the -NH₂ group and meta to the -COOH and -SO₃H groups. It is expected to be the most upfield (shielded) of the aromatic protons.

  • H-6: This proton is ortho to the -COOH group and meta to the -NH₂ and -SO₃H groups. Its chemical shift will be downfield, influenced primarily by the adjacent carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~7.8 - 8.0 d ~2.0 Ortho to -SO₃H, deshielded. Coupled to H-5 (meta).
H-5 ~6.7 - 6.9 dd J(ortho) = ~8.5, J(meta) = ~2.0 Ortho to -NH₂, shielded. Coupled to H-6 (ortho) and H-3 (meta).
H-6 ~7.5 - 7.7 d ~8.5 Ortho to -COOH, deshielded. Coupled to H-5 (ortho).
-NH₂ ~5.0 - 6.0 br s - Broad signal due to exchange and quadrupole effects.

| -COOH, -SO₃H | ~10.0 - 13.0 | br s | - | Very broad, exchangeable protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, we expect seven distinct signals: six for the aromatic ring and one for the carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (ppm) Rationale
C-1 (-COOH) ~168 - 172 Carboxylic acid carbon, highly deshielded.
C-2 (-SO₃H) ~145 - 150 Aromatic carbon attached to sulfonic acid, deshielded.
C-3 ~115 - 120 Influenced by adjacent -SO₃H and -NH₂ groups.
C-4 (-NH₂) ~150 - 155 Aromatic carbon attached to amine, deshielded by resonance.
C-5 ~110 - 115 Shielded by ortho -NH₂ group.
C-6 ~130 - 135 Influenced by adjacent -COOH group.

| C-ipso (-COOH) | ~125 - 130 | The carbon to which the carboxylic acid is attached. |

Note: The assignments are based on established substituent effects in benzene rings. Actual experimental values may vary.[3]

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution NMR data.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of dry 4-Amino-2-sulfobenzoic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and observing the exchangeable acidic protons.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][5]

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 seconds; Relaxation delay: 2-5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

    • Key Parameters: Pulse angle: 45°; Acquisition time: 1-2 seconds; Relaxation delay: 5-10 seconds to account for the longer relaxation times of quaternary carbons.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H spectrum and identify the peak chemical shifts in both spectra.

G mol [C₇H₇NO₅S]⁺• m/z = 217 frag1 [C₇H₅NO₄S]⁺• m/z = 199 mol->frag1 - H₂O frag2 [C₆H₆NO₃S]⁺ m/z = 172 mol->frag2 - •COOH frag3 [C₇H₇NO₂]⁺• m/z = 137 mol->frag3 - SO₃ frag4 [C₆H₆N]⁺ m/z = 92 frag3->frag4 - •COOH

Caption: Proposed MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 4-Amino-2-sulfobenzoic acid in a suitable solvent mixture, such as 50:50 water/methanol with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile compounds.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the molecular ion (e.g., m/z 218 in positive mode) as the precursor and fragmenting it in the collision cell to observe the daughter ions. This validates the proposed fragmentation pattern. [6]

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-2-sulfobenzoic acid requires a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and substitution pattern, FTIR confirms the presence and environment of the key amino, carboxyl, and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The predictive data and standardized protocols provided in this guide serve as a robust framework for researchers to confidently identify and characterize this versatile chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 2, 2026, from [Link]

  • DrugFuture. (n.d.). 4-Amino-2-sulfobenzoic Acid. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-sulfobenzoic acid. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: 4-Aminobenzoic acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 2, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Sulfobenzoic acid monopotassium salt. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Sulfobenzoic acid. Retrieved February 2, 2026, from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping. Retrieved February 2, 2026, from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids - Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved February 2, 2026, from [Link]

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4-Amino-2-sulfobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2-sulfobenzoic Acid (ASBA): Trifunctional Scaffold for Pharmaceutical & Dye Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers

Executive Summary: The Trifunctional Advantage

4-Amino-2-sulfobenzoic acid (CAS 527-76-4) represents a unique class of aromatic building blocks characterized by its "trifunctional" nature. Possessing an electron-rich amine (–NH₂), an electron-withdrawing carboxylic acid (–COOH), and a solubilizing sulfonic acid group (–SO₃H) on a single benzene ring, ASBA serves as a versatile zwitterionic scaffold.[1]

While often overshadowed by its isomer 5-amino-2-sulfobenzoic acid, ASBA is the critical intermediate for the industrial synthesis of 4-Aminosalicylic acid (PAS) , a foundational anti-tuberculosis agent. This guide dissects the synthesis, reactivity, and validation protocols for ASBA, moving beyond basic properties to actionable process chemistry.

Synthesis & Production Strategy

The industrial viability of ASBA hinges on the oxidation of sulfonated nitrotoluenes rather than the direct sulfonation of 4-aminobenzoic acid (PABA), which suffers from regioselectivity issues.

The Oxidative-Reductive Route (Industrial Standard)

The most robust synthesis proceeds via the oxidation of 2-methyl-5-nitrobenzenesulfonic acid followed by Béchamp reduction or catalytic hydrogenation.

Mechanism:

  • Oxidation: The methyl group of 2-methyl-5-nitrobenzenesulfonic acid is oxidized to a carboxylic acid using air/oxygen under alkaline conditions (or KMnO₄ in lab scale).

  • Reduction: The nitro group is reduced to an amine.

Visualization: Synthesis Pathway

ASBA_Synthesis Start p-Nitrotoluene (Starting Material) Step1 Sulfonation (Oleum/H2SO4) Start->Step1 Inter1 2-Methyl-5-nitro benzenesulfonic acid Step1->Inter1 Step2 Oxidation (Air/NaOH or KMnO4) Inter1->Step2 Inter2 4-Nitro-2-sulfobenzoic acid Step2->Inter2 Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Product 4-Amino-2-sulfobenzoic acid (ASBA) Step3->Product

Figure 1: Industrial synthesis pathway from p-nitrotoluene to ASBA via sulfonation, oxidation, and reduction.[2][3][4]

Technical Protocol: Laboratory Scale Synthesis

Objective: Synthesis of ASBA from 4-nitro-2-sulfobenzoic acid via Iron Reduction (Béchamp). Scale: 100 mmol batch.

Reagents & Equipment[4][5][6][7]
  • Precursor: 4-Nitro-2-sulfobenzoic acid (potassium or sodium salt).

  • Reductant: Iron powder (325 mesh, activated).

  • Catalyst/Solvent: Dilute Acetic acid or HCl (catalytic amount), Water.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser.

Step-by-Step Methodology
  • Activation: Etch Iron powder (20 g, excess) with 5% HCl for 5 minutes, then wash with water. Rationale: Removes surface oxides to ensure rapid electron transfer.

  • Slurry Formation: Suspend 4-nitro-2-sulfobenzoic acid (24.7 g, 0.1 mol) in water (150 mL) in the 3-neck flask. Heat to 80°C.

  • Reduction: Add the activated Iron powder in small portions over 30 minutes. Maintain pH ~4-5 using acetic acid.

    • Checkpoint: The reaction is exothermic. Monitor temperature to prevent runaway.

  • Reflux: Heat to reflux (100°C) for 2-3 hours.

    • Validation: Spot on TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of the nitro spot (yellow) and appearance of the amine (fluorescent blue under UV) confirms conversion.

  • Workup:

    • Adjust pH to 8-9 with Na₂CO₃ to precipitate iron salts as Fe(OH)₂/Fe(OH)₃.

    • Filter hot (Celite pad) to remove iron sludge.

    • Acidify filtrate with conc. HCl to pH 1-2.

  • Crystallization: Cool to 4°C. ASBA precipitates as white/off-white needles.

  • Purification: Recrystallize from hot water (solubility ~3g/L at 25°C, significantly higher at 100°C).

Key Application: Synthesis of Anti-TB Drugs (PAS)

The most critical application of ASBA is its conversion to 4-Aminosalicylic Acid (PAS) . This transformation utilizes the Alkali Fusion technique, a harsh but effective Nucleophilic Aromatic Substitution (


) where the sulfonate group is displaced by a hydroxyl group.
Mechanism: Alkali Fusion

Under molten NaOH/KOH conditions (>200°C), the sulfonic acid group at the ortho position to the carboxylate is displaced by the hydroxide ion. The para-amino group remains intact, though it may require protection in lower-yield variants.

Visualization: PAS Production Workflow

PAS_Synthesis ASBA 4-Amino-2-sulfobenzoic acid (ASBA) Fusion Alkali Fusion (KOH/NaOH, 200-250°C) ASBA->Fusion -SO3Na displacement Inter Intermediate Phenolate (Di-sodium salt) Fusion->Inter Acid Acidification (HCl, pH 3) Inter->Acid PAS 4-Aminosalicylic Acid (PAS - Anti-TB Drug) Acid->PAS Precipitation

Figure 2: Conversion of ASBA to the anti-tuberculosis drug PAS via high-temperature alkali fusion.

Physicochemical Data & Validation

Researchers must validate the identity of ASBA using the following physicochemical benchmarks.

PropertyValue / CharacteristicValidation Method
CAS Number 527-76-4Registry Check
Molecular Formula C₇H₇NO₅SMass Spectrometry (M-H)⁻ = 216.0
Appearance White to off-white needlesVisual Inspection
Solubility (Water) ~3 g/L (25°C); Freely soluble >80°CGravimetric Analysis
Solubility (Organic) Insoluble in EtOH, Ether, BenzeneSolvent Screen
Melting Point >280°C (Decomposes)DSC / Capillary Method
pKa ~ -1.6 (SO₃H), ~2.4 (COOH), ~4.9 (NH₃⁺)Potentiometric Titration

Self-Validating Purity Check: Dissolve 0.1 g of product in 10 mL of 5% NaHCO₃.

  • Pass: Solution is clear and colorless (indicates complete solubility of the acid form).

  • Fail: Turbidity suggests presence of unreacted nitro compounds or non-acidic impurities.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: ASBA is a zwitterion and can act as a buffer. Avoid inhalation of dust.[5]

  • Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides/anhydrides if not controlled.

  • Storage: Keep dry. Hygroscopic tendencies depend on crystal form.

References

  • National Institutes of Health (NIH) - PubChem. 4-Amino-2-sulfobenzoic acid Compound Summary. [Link]

  • Google Patents.Preparation method of 4-amino-2-sulfonic benzoic acid (CN102417471B).
  • CAS Common Chemistry. 4-Amino-2-sulfobenzoic acid (CAS 527-76-4). [Link][6][7]

  • DrugFuture. 4-Amino-2-sulfobenzoic Acid Properties and Literature. [Link][7]

Sources

A Technical Guide to the Historical Synthesis of 4-Amino-2-sulfobenzoic Acid: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of a Versatile Intermediate

4-Amino-2-sulfobenzoic acid is a key aromatic compound characterized by the presence of amino, sulfonic acid, and carboxylic acid functional groups. This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and dye industries.[1][2] Its utility as a precursor to important compounds like para-aminosalicylic acid, used in the treatment of tuberculosis, underscores its significance in medicinal chemistry.[3] This guide provides an in-depth exploration of the historical and evolving synthetic routes to 4-Amino-2-sulfobenzoic acid, offering researchers and drug development professionals a comprehensive understanding of the chemical principles and practical methodologies that have shaped its production.

I. The foundational Approach: Sulfonation of Substituted Anilines

The direct sulfonation of aromatic amines, often referred to as the "baking process," represents one of the earliest and most fundamental methods for the synthesis of aminobenzenesulfonic acids. While specific historical records for the direct synthesis of 4-Amino-2-sulfobenzoic acid via this route are less common, the well-established synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline serves as a foundational analogue.[4][5]

Chemical Rationale and Mechanistic Insights

This method involves the reaction of an aniline derivative with concentrated sulfuric acid. The reaction proceeds through an initial acid-base reaction to form the anilinium salt, which upon heating rearranges to the thermodynamically more stable para-sulfonated product.[4] The high temperature is necessary to drive the sulfonation reaction, which is a reversible electrophilic aromatic substitution. The amino group is a strong activating group, but in the highly acidic medium, it is protonated to the anilinium ion, which is a deactivating group. The reaction likely proceeds on the small equilibrium concentration of the free aniline.

II. The Nitroarene Pathway: A Versatile and Historically Significant Route

A prevalent historical and industrial approach to the synthesis of 4-Amino-2-sulfobenzoic acid involves the use of nitroaromatic compounds as starting materials. This multi-step strategy offers greater control over regioselectivity and has been the subject of numerous process improvements over time. The general theme of this pathway is the sulfonation of a suitable nitro-substituted aromatic precursor, followed by the reduction of the nitro group to an amine and, if necessary, the oxidation of a side chain to a carboxylic acid.

A. Synthesis from o-Nitrotoluene: A Stepwise Approach

One documented method starts with o-nitrotoluene, proceeding through sulfonation and a subsequent simultaneous oxidation-reduction reaction.[6][7]

Workflow for Synthesis of 4-Amino-2-sulfobenzoic Acid from o-Nitrotoluene

o_nitrotoluene o-Nitrotoluene sulfonation Sulfonation (Fuming Sulfuric Acid) o_nitrotoluene->sulfonation intermediate 2-Nitro-4-sulfotoluene sulfonation->intermediate oxidation_reduction Auto-oxidation Reduction (Alkaline conditions) intermediate->oxidation_reduction product 4-Amino-2-sulfobenzoic acid oxidation_reduction->product

Caption: A stepwise synthesis of 4-Amino-2-sulfobenzoic acid starting from o-nitrotoluene.

1. Sulfonation of o-Nitrotoluene: The initial step involves the sulfonation of o-nitrotoluene using fuming sulfuric acid. The nitro group is a meta-director; however, the methyl group is an ortho, para-director. The sulfonation occurs para to the methyl group and meta to the nitro group, yielding 2-nitro-4-sulfotoluene.

2. Simultaneous Oxidation and Reduction: The intermediate, 2-nitro-4-sulfotoluene, undergoes a fascinating auto-oxidation-reduction reaction under alkaline conditions at elevated temperatures (60-130°C).[6][7] In this step, the methyl group is oxidized to a carboxylic acid, and the nitro group is reduced to an amine, yielding the final product. This one-pot transformation is a key feature of this synthetic route.

B. Synthesis from p-Nitrotoluene: An Alternative Nitroarene Route

An alternative, though historically challenging, route begins with p-nitrotoluene. This pathway necessitates the oxidation of the methyl group to a carboxylic acid, sulfonation, and reduction of the nitro group. One of the major historical challenges with this approach was the use of harsh oxidizing agents like potassium permanganate, which generated significant waste and resulted in low yields.[3]

Modern advancements have focused on developing cleaner and more efficient methods. One such patented method involves the oxidation with pressurized air in an alkaline solution, followed by reduction with iron powder.[3]

Experimental Protocol: Synthesis from p-Nitrotoluene Derivatives

This protocol is based on a modern, more environmentally benign approach.[3]

Step 1: Oxidation

  • Dissolve the starting material (e.g., p-nitrotoluene-o-sulfonic acid sodium salt) in a sodium hydroxide solution in a suitable pressure reactor.

  • Heat the mixture and introduce pressurized air to facilitate the oxidation of the methyl group to a carboxylate.

  • Monitor the reaction until completion.

Step 2: Reduction

  • To the resulting solution containing the oxidized intermediate, add iron powder as the reducing agent.

  • Heat the reaction mixture to effect the reduction of the nitro group to an amine.

  • After the reduction is complete, cool the solution.

Step 3: Isolation and Purification

  • Adjust the pH of the cooled solution to approximately 9 with sodium carbonate to precipitate iron sludge, which is then removed by filtration.[3]

  • Acidify the filtrate to a pH of 1 with sulfuric acid to precipitate the 4-Amino-2-sulfobenzoic acid product.[3]

  • Collect the product by filtration, wash, and dry.

III. Modern Synthetic Developments and Green Chemistry Approaches

In recent years, the synthesis of aminobenzenesulfonic acids has been influenced by the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of less hazardous reagents. While not directly detailing the synthesis of 4-Amino-2-sulfobenzoic acid, advancements in the synthesis of the related sulfanilic acid highlight these trends.

One innovative approach is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve energy efficiency compared to conventional thermal methods for the sulfonation of aniline.[5]

Another development is the one-pot reduction and sulfonation of nitrobenzene to produce p-aminobenzenesulfonic acid, which streamlines the process and minimizes waste.[8]

IV. Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents Advantages Historical Disadvantages
Sulfonation of Anilines Aniline DerivativesConcentrated H₂SO₄Fewer steps, atom economical.High temperatures, potential for side products.
From o-Nitrotoluene o-NitrotolueneFuming H₂SO₄, BaseGood regioselectivity, one-pot oxidation-reduction.Use of fuming sulfuric acid.
From p-Nitrotoluene p-NitrotolueneOxidizing agent (e.g., KMnO₄ or air), Reducing agent (e.g., Fe), H₂SO₄Readily available starting material.Harsh oxidizing agents in early methods, significant waste.[3]

Conclusion

The historical synthesis of 4-Amino-2-sulfobenzoic acid has evolved from classical aromatic chemistry reactions to more refined and efficient industrial processes. The foundational methods, rooted in the sulfonation of anilines and the manipulation of nitroaromatic precursors, have been progressively optimized to improve yield, purity, and environmental footprint. For researchers and professionals in drug development, understanding this evolution provides not only a practical guide to synthesis but also a valuable perspective on the application of chemical principles to solve real-world manufacturing challenges. The ongoing drive towards greener and more sustainable chemical processes will undoubtedly continue to shape the future of synthesizing this important chemical intermediate.

References

  • CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents.
  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents.
  • CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents.
  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents.
  • INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS - PubMed. Available at: [Link]

  • CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents.
  • Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Available at: [Link]

  • Sulfanilic acid - Wikipedia. Available at: [Link]

  • Green and conventional synthesis of sulfanilic acid - Departamentul de Chimie - Universitatea din Craiova. Available at: [Link]

  • A kind of preparation method of p-aminobenzene sulfonic acid - Google Patents.
  • 4-AMINOBENZENESULFONIC ACID - Ataman Kimya. Available at: [Link]

  • Sulfanilic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

  • US2504471A - Sulfanilic acid derivatives - Google Patents.

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Methodological & Application

using 4-Amino-2-sulfobenzoic acid for glycan analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

This document provides a detailed application and protocol guide for the analysis of glycans by mass spectrometry using an aminobenzoic acid-based labeling strategy. While the topic specifies "4-Amino-2-sulfobenzoic acid," a comprehensive review of the scientific literature reveals that 2-Aminobenzoic acid (2-AA) is the predominantly used and well-characterized reagent for this purpose. Due to the scarcity of specific protocols for 4-Amino-2-sulfobenzoic acid, this guide will focus on the robust and widely validated methods employing 2-Aminobenzoic acid. The principles and procedures described herein are largely applicable to other aromatic amine labeling agents and will provide a strong foundation for researchers in the field.

Application Note: Enhanced Glycan Analysis by Mass Spectrometry using 2-Aminobenzoic Acid (2-AA) Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Glycan Analysis

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. From protein folding and stability to cell signaling and immune recognition, the structural complexity of glycans dictates their functional diversity. Consequently, the detailed characterization of glycan structures is paramount in biomedical research, disease biomarker discovery, and the development of biotherapeutic drugs, where glycosylation patterns are a critical quality attribute affecting efficacy and safety.

However, the inherent properties of native glycans—such as their high hydrophilicity and lack of a chromophore—present significant analytical challenges, particularly for mass spectrometry (MS), a cornerstone technique in glycomics.[1][2] To overcome these limitations, derivatization of glycans with a suitable tag is a widely adopted strategy to enhance their detection sensitivity.[2] 2-Aminobenzoic acid (2-AA) has emerged as a versatile and effective labeling reagent for this purpose.[1][3] This application note provides a comprehensive guide to the principles, protocols, and best practices for using 2-AA for sensitive and reliable glycan analysis by mass spectrometry.

Principle of the Method: Reductive Amination for Enhanced MS Detection

The labeling of glycans with 2-Aminobenzoic acid is achieved through a two-step chemical reaction known as reductive amination.[4] This process targets the reducing end of the glycan, which exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form.

  • Schiff Base Formation: The primary amine group of 2-AA performs a nucleophilic attack on the aldehyde carbon of the open-chain glycan, forming an unstable Schiff base intermediate.[4]

  • Reduction: A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is then used to reduce the imine bond of the Schiff base to a stable secondary amine, covalently linking the 2-AA label to the glycan.[4]

The covalent attachment of the 2-AA molecule offers several key advantages for mass spectrometry analysis:

  • Enhanced Ionization Efficiency: The aromatic nature of the 2-AA tag significantly improves the ionization of the labeled glycan in both positive and negative ion modes for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3][5]

  • Increased Hydrophobicity: The label increases the hydrophobicity of the otherwise highly polar glycan, which can improve its retention and separation in reverse-phase liquid chromatography (LC) coupled to MS.

  • Fluorescence Detection: The 2-AA label is fluorescent, allowing for sensitive detection in HPLC and capillary electrophoresis (CE) systems, which can be coupled with mass spectrometry for comprehensive analysis.[5]

The overall workflow for 2-AA labeling and subsequent MS analysis is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification & Analysis Glycoprotein Glycoprotein Release N-glycans Release N-glycans Glycoprotein->Release N-glycans PNGase F Released Glycans Released Glycans Release N-glycans->Released Glycans Reductive Amination Reductive Amination Released Glycans->Reductive Amination 2-AA + NaCNBH3 2-AA Labeled Glycans 2-AA Labeled Glycans Reductive Amination->2-AA Labeled Glycans Purification Purification 2-AA Labeled Glycans->Purification HILIC SPE LC-MS/MS Analysis LC-MS/MS Analysis Purification->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Figure 1. Workflow for 2-AA Labeling and MS Analysis of N-glycans.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the release of N-glycans from a glycoprotein sample, labeling with 2-AA, and subsequent purification for MS analysis.

  • Enzymes and Buffers:

    • Peptide-N-Glycosidase F (PNGase F)

    • Denaturing Buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)

    • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

    • NP-40 or similar detergent

  • Labeling Reagents:

    • 2-Aminobenzoic acid (2-AA)

    • Sodium cyanoborohydride (NaCNBH₃)

    • Dimethyl sulfoxide (DMSO)

    • Glacial acetic acid

  • Purification:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges

    • Acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Heating block or incubator

    • Centrifuge

    • SPE vacuum manifold

    • Lyophilizer or vacuum concentrator

Step 1: N-Glycan Release from Glycoprotein

  • To approximately 100 µg of glycoprotein in an Eppendorf tube, add denaturing buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol.

  • Incubate the sample at 95°C for 5 minutes to denature the protein.

  • Allow the sample to cool to room temperature.

  • Add reaction buffer and a non-ionic detergent like NP-40 to a final concentration of 1% to sequester the SDS.

  • Add 1-2 units of PNGase F per 10 µg of glycoprotein.

  • Incubate the reaction at 37°C for 16-18 hours (overnight) to ensure complete release of N-glycans.

Step 2: 2-Aminobenzoic Acid (2-AA) Labeling

  • Preparation of Labeling Solution:

    • Dissolve 2-AA in a 70:30 (v/v) solution of DMSO and glacial acetic acid to a final concentration of 0.35 M.

    • Dissolve NaCNBH₃ in the same solvent to a final concentration of 1.0 M.

    • Note: These solutions should be prepared fresh.

  • Combine the released glycan sample with the 2-AA and NaCNBH₃ solutions. A typical ratio is 1 volume of sample to 2 volumes of the combined labeling reagent.

  • Ensure the final concentration of the labeling agent is at least 0.25 M and the reducing agent is over 1 M.[3]

  • Incubate the mixture at 65°C for 2-3 hours.[3] This temperature and time have been optimized to achieve complete derivatization while minimizing degradation of sialic acids.[3]

Step 3: Purification of 2-AA Labeled Glycans

  • Condition the HILIC SPE cartridge:

    • Wash the cartridge with 1 mL of ultrapure water.

    • Equilibrate the cartridge with 1 mL of 85% acetonitrile (ACN).

  • Load the sample:

    • Dilute the labeling reaction mixture with ACN to a final concentration of at least 85% ACN.

    • Load the diluted sample onto the equilibrated HILIC SPE cartridge.

  • Wash the cartridge:

    • Wash the cartridge with 2-3 mL of 85% ACN containing 0.1% trifluoroacetic acid (TFA) to remove excess 2-AA label and other hydrophobic impurities.

  • Elute the labeled glycans:

    • Elute the 2-AA labeled glycans from the cartridge with 1-2 mL of ultrapure water or a low percentage of ACN (e.g., 20%). Eluting with water is advantageous as it avoids the need for acid, which can cause hydrolysis of sialic acids during storage.[3]

  • Dry the sample:

    • Lyophilize or use a vacuum concentrator to dry the eluted sample completely.

    • The dried, labeled glycans are now ready for MS analysis.

Mass Spectrometry Analysis

The purified 2-AA labeled glycans can be analyzed by various mass spectrometry techniques.[6]

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (2,5-DHB) is a commonly used matrix for analyzing neutral 2-AA labeled glycans in positive ion mode.[7] For sialylated (acidic) glycans, which are prone to fragmentation, analysis in negative ion mode with a matrix like 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) is recommended to enhance sensitivity and minimize sialic acid loss.

  • Sample Preparation:

    • Reconstitute the dried labeled glycans in a small volume of ultrapure water.

    • Mix the glycan solution with the selected matrix solution (typically a saturated solution in a mixture of ACN and water with 0.1% TFA).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire spectra in the appropriate mass range. The 2-AA label adds a mass of 120.04 Da to the glycan.

  • Chromatography: Labeled glycans can be separated using HILIC or reverse-phase chromatography prior to MS analysis. A common mobile phase system for HILIC is a gradient of ACN and an aqueous buffer like ammonium formate.

  • MS Settings:

    • Acquire data in either positive or negative ion mode. The 2-AA label facilitates efficient ionization in both modes.[3]

    • Tandem MS (MS/MS) can be performed to obtain structural information through fragmentation of the glycan chains.

Data Presentation and Interpretation

The mass spectrum will show a series of peaks corresponding to the different glycan structures present in the sample, each with the added mass of the 2-AA label. The relative intensities of the peaks can be used for semi-quantitative analysis of the glycan profile.

Table 1: Comparison of Labeling Reagents for Glycan Analysis

Feature2-Aminobenzamide (2-AB)2-Aminobenzoic Acid (2-AA)
Charge NeutralNegative (at neutral pH)[3]
MS Ionization Mode Primarily positive ion modeEfficient in both positive and negative ion modes[3]
Separation Techniques HPLC (HILIC)HPLC, Capillary Electrophoresis (CE)[3]
Fluorescence YesYes, with higher quantum yield than 2-AB
Key Advantage Extensive databases for HILIC retention timesVersatility across multiple platforms, especially CE-MS[3][8]
Troubleshooting
ProblemPossible CauseSolution
Low or no MS signal Incomplete glycan releaseEnsure proper denaturation of the glycoprotein and sufficient PNGase F activity.
Poor labeling efficiencyPrepare labeling reagents fresh. Ensure correct pH and temperature during the reaction.
Sample loss during purificationOptimize SPE loading, washing, and elution steps.
High background noise Incomplete removal of excess labelEnsure thorough washing of the SPE cartridge with 85% ACN/0.1% TFA.
Loss of sialic acids Acid-catalyzed hydrolysisMinimize exposure to acidic conditions, especially during storage. Elute from SPE with water instead of acidic solutions.[3]
References
  • Hronowski, X. L., Wang, Y., Sosic, Z., & Wei, R. (2020). On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. Analytical Chemistry, 92(15), 10252–10256. [Link]

  • Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]

  • Guttman, A., & Karger, B. L. (1995). Glycomics using mass spectrometry. Journal of Chromatography A, 705(1), 145-154. [Link]

  • Waters Corporation. (2018). Glycan Analysis Solutions Brochure. [Link]

  • Wang, J., Wan, D., Sun, Y., Liu, Z., & Wang, C. (2022). Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone. Organic Letters, 24(7), 1545–1549. [Link]

  • Keser, T., Pavić, T., Lauc, G., & Gornik, O. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 10, 999770. [Link]

  • Pavić, T., Keser, T., Lauc, G., & Gornik, O. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 10, 999770. [Link]

  • Guttman, A., Chen, F. T., & Evangelista, R. A. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. [Link]

  • Doherty, M., Hoti, F., Gabor, M., & Bones, J. (2017). Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry. Analytical and Bioanalytical Chemistry, 409(1), 261–271. [Link]

  • Waters Corporation. (2021). Automated High-Throughput N-Glycan Labelling and LC-MS Analysis for Protein A Purified Monoclonal Antibodies. [Link]

  • Laqtom, N. N., & Guttman, A. (2017). Glycan characterization of the NIST RM monoclonal antibody using a total analytical solution: From sample preparation to data analysis. Journal of Proteomics, 150, 124-133. [Link]

Sources

protocol for synthesizing 4-Amino-2-sulfobenzoic acid derivatives in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Laboratory Synthesis of 4-Amino-2-sulfobenzoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-2-sulfobenzoic Acid

4-Amino-2-sulfobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and industrial applications.[1] Its structure, featuring amino, sulfonic acid, and carboxylic acid moieties, makes it a versatile building block.[1][2] These functional groups provide multiple reaction sites for constructing more complex molecules, positioning it as a key intermediate in the synthesis of pharmaceuticals and azo dyes.[2][3][4] For instance, it serves as a precursor for p-aminosalicylic acid, a drug used in the treatment of tuberculosis.[3] The strategic placement of the sulfonate group ortho to the amino group and meta to the carboxylic acid group influences the molecule's reactivity and physical properties, such as increased water solubility.[1]

This guide provides an in-depth exploration of a reliable laboratory-scale protocol for the synthesis of 4-Amino-2-sulfobenzoic acid, focusing on the underlying chemical principles, safety imperatives, and pathways to further derivatization.

Synthetic Strategy: Mechanistic Rationale and Pathway Selection

The most common and practical laboratory approach for synthesizing 4-Amino-2-sulfobenzoic acid is through the electrophilic aromatic substitution (sulfonation) of a suitable precursor. While industrial methods may start from nitrotoluene derivatives through a multi-step process of sulfonation, oxidation, and reduction, a more direct route is often preferred for lab-scale synthesis.[3][5][6]

The chosen strategy involves the sulfonation of 4-aminobenzoic acid. However, a direct reaction with a potent sulfonating agent like fuming sulfuric acid or chlorosulfonic acid is problematic. The strongly activating and basic amino group would be protonated under the harsh acidic conditions, forming an anilinium ion. This deactivates the ring and directs substitution to the meta position, leading to undesired isomers. Furthermore, the amino group is susceptible to oxidation.

To circumvent these issues and ensure correct regioselectivity (directing the sulfonate group to the position ortho to the amine), a protection-deprotection strategy is essential. The amino group is temporarily converted into an acetamido group (-NHCOCH₃). This group is still activating and ortho-, para-directing but is less basic and sterically hinders the ortho positions, modulating the reactivity and guiding the incoming electrophile.

The overall synthetic workflow is visualized below:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Finalization Start Start: 4-Aminobenzoic Acid Protection Protection Step: Acetylation of Amino Group Start->Protection Acetic Anhydride Sulfonation Sulfonation: Electrophilic Aromatic Substitution Protection->Sulfonation Chlorosulfonic Acid (Cold) Quench Reaction Quenching (Pouring onto ice) Sulfonation->Quench Controlled Addition Deprotection Deprotection: Acidic Hydrolysis of Amide Quench->Deprotection Purification Purification: Recrystallization Deprotection->Purification Characterization Product Characterization (MP, NMR, IR) Purification->Characterization

Caption: Synthetic workflow for 4-Amino-2-sulfobenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-sulfobenzoic Acid

This protocol details the synthesis from 4-aminobenzoic acid via an N-acetylated intermediate.

Part A: Protection of 4-Aminobenzoic Acid (Synthesis of 4-Acetamidobenzoic Acid)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of distilled water.

  • Acetylation: While stirring vigorously, add 11.0 mL (0.11 mol) of acetic anhydride in one portion.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The suspension will initially thicken before a white precipitate of 4-acetamidobenzoic acid forms.

  • Isolation: Cool the flask in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two 20 mL portions of cold distilled water. Dry the product in an oven at 80-90°C to a constant weight.

    • Expected Outcome: A white crystalline solid. The yield should be >90%.

Part B: Sulfonation of 4-Acetamidobenzoic Acid

Critical Safety Note: This step involves chlorosulfonic acid, a highly corrosive and reactive substance. It reacts violently with water. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[7][8][9][10]

  • Reaction Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a calcium chloride tube followed by a sodium hydroxide scrubber) in an ice-salt bath.

  • Reagent Addition: Carefully add 35 mL (approx. 61 g, 0.52 mol) of chlorosulfonic acid to the flask. Cool the acid to 0-5°C.

  • Substrate Addition: Over 30-45 minutes, add 9.0 g (0.05 mol) of dry 4-acetamidobenzoic acid from Part A in small portions through the third neck of the flask, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for two hours.

  • Quenching (Critical Step): Fill a 1 L beaker with approximately 400 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the cooled reaction mixture onto the ice. This is a highly exothermic process that will generate HCl gas. Perform this step slowly to control the reaction rate.

  • Isolation: The sulfonated product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

Part C: Deprotection (Hydrolysis) and Purification
  • Hydrolysis Setup: Transfer the crude solid from Part B to a 500 mL round-bottom flask. Add 100 mL of 10% (v/v) sulfuric acid.

  • Reaction: Heat the mixture under reflux for 1-2 hours to hydrolyze the acetamido group.

  • Purification: Cool the solution in an ice bath. The 4-Amino-2-sulfobenzoic acid will crystallize.

  • Final Isolation: Collect the purified product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the final product in a vacuum oven at 80°C.

Quantitative Data Summary
Parameter4-Acetamidobenzoic Acid4-Amino-2-sulfobenzoic Acid
Molecular Formula C₉H₉NO₃C₇H₇NO₅S
Molecular Weight 179.17 g/mol 217.20 g/mol [11]
Theoretical Yield ~17.9 g (from 0.1 mol)~10.9 g (from 0.05 mol)
Appearance White crystalline solidWhite to off-white crystalline solid[2]
Melting Point 250-252 °C>300 °C (decomposes)
Solubility Sparingly soluble in cold waterFreely soluble in hot water, less in cold[12]

Best Practices and In-Depth Safety Analysis

Adherence to strict safety protocols is non-negotiable when performing this synthesis.

  • Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[8][10] Always handle it in a fume hood, away from any water sources. Ensure all glassware is perfectly dry. Use appropriate PPE, including heavy-duty acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[7]

  • Temperature Control: The initial sulfonation reaction is highly exothermic. Maintaining a low temperature during the addition of the substrate is critical to prevent runaway reactions and the formation of side products.

  • Quenching Protocol: The most hazardous step is quenching the reaction mixture. Always add the acid mixture to ice, never the other way around. Adding water or ice to the concentrated acid can cause explosive boiling and splashing of corrosive material.

  • Ventilation and Gas Trapping: The reaction and quenching steps release significant quantities of HCl gas. The entire apparatus must be contained within a high-performance chemical fume hood, and a gas trap is necessary to neutralize the acidic off-gases.

  • Waste Disposal: The acidic filtrates must be neutralized carefully before disposal. Slowly add a base (like sodium carbonate or sodium hydroxide) while cooling the solution in an ice bath. Dispose of the neutralized solution in accordance with institutional and local regulations.

Pathways for Derivatization

The synthesized 4-Amino-2-sulfobenzoic acid is a versatile intermediate for creating a library of derivatives.[1]

G cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions cluster_SO3H Sulfonic Acid Reactions Parent 4-Amino-2-sulfobenzoic Acid Amide Amide Derivatives (+ R-NH2, Coupling Agent) Parent->Amide Forms Amide Bond Ester Ester Derivatives (+ R-OH, Acid Catalyst) Parent->Ester Forms Ester Linkage AzoDye Azo Dyes (1. Diazotization with NaNO2/HCl 2. Coupling with Phenol/Aniline) Parent->AzoDye Forms Azo Group Sulfonamide Sulfonamide Derivatives (1. SOCl2 -> Sulfonyl Chloride 2. + R-NH2) Parent->Sulfonamide Forms Sulfonamide Bond

Caption: Derivatization pathways from 4-Amino-2-sulfobenzoic acid.

  • Amide Synthesis: The carboxylic acid group can be activated (e.g., with thionyl chloride to form an acyl chloride) or coupled directly with various primary or secondary amines using standard peptide coupling agents (e.g., DCC, EDC) to form a diverse range of amide derivatives.[13]

  • Sulfonamide Synthesis: The sulfonic acid can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. This reactive intermediate readily reacts with amines to yield sulfonamides, a privileged scaffold in medicinal chemistry.[14][15]

  • Azo Dye Formation: The aromatic amino group can be diazotized using sodium nitrite in an acidic solution at low temperatures. The resulting diazonium salt is a weak electrophile that can undergo azo coupling with electron-rich aromatic compounds (like phenols or anilines) to produce brightly colored azo dyes.[4]

This comprehensive guide provides a robust and well-rationalized protocol for the synthesis of 4-Amino-2-sulfobenzoic acid, empowering researchers to safely access this valuable chemical intermediate and its derivatives for further investigation.

References

  • CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . MDPI. [Link]

  • CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
  • o-SULFOBENZOIC ANHYDRIDE . Organic Syntheses Procedure. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation . International Journal of ChemTech Research. [Link]

  • CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • 2-Amino-4-sulfobenzoic acid | C7H7NO5S | CID 66822 . PubChem - NIH. [Link]

  • A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF . ResearchGate. [Link]

  • CHLOROSULPHONIC ACID HAZARD SUMMARY . NJ.gov. [Link]

  • US1961196A - Sulphonation of aromatic amines.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . RSC Advances (RSC Publishing). [Link]

  • (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation" . ResearchGate. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . European Journal of Chemistry. [Link]

  • Aromatic amines: use in azo dye chemistry . IMR Press. [Link]

Sources

Application Notes & Protocols: A Guide to Pre-Column Derivatization of Primary Amines for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Primary Amines

Primary amines are a class of organic compounds fundamental to a vast array of biological and chemical processes. From amino acids, the building blocks of proteins, to neurotransmitters that govern physiological functions, their accurate quantification is paramount in pharmaceutical research, clinical diagnostics, and food science. However, the direct analysis of these compounds by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) is often hampered by their inherent chemical properties. Many primary amines lack a strong chromophore or fluorophore, leading to poor sensitivity with UV-Vis or fluorescence detectors. Their high polarity can also result in poor retention and peak shape on reversed-phase HPLC columns.[1][2]

To overcome these challenges, a chemical modification process known as derivatization is employed.[1] Pre-column derivatization involves reacting the analyte with a carefully selected reagent before its introduction into the analytical column.[3][4] This process converts the primary amine into a derivative with enhanced detectability and improved chromatographic behavior.[5] A well-chosen derivatizing agent can introduce a highly responsive chromophore or fluorophore, significantly increasing analytical sensitivity.[5]

Evaluating 4-Amino-2-sulfobenzoic Acid (ASBA) as a Potential Derivatizing Agent

The query regarding 4-Amino-2-sulfobenzoic acid (ASBA) as a derivatizing agent for primary amines is an insightful one. Let's analyze its structure and properties to evaluate its suitability for this application.

ASBA is an aromatic compound containing an amino group (-NH₂), a sulfonic acid group (-SO₃H), and a carboxylic acid group (-COOH).[6][7] While it possesses functional groups, it is not a typical derivatizing agent for primary amines. Effective derivatizing agents for amines generally function by forming a stable covalent bond, such as an amide or a sulfonamide, with the target amine. This typically requires the reagent to have a highly reactive functional group, such as an acid chloride, an N-hydroxysuccinimide ester, or an isothiocyanate, which acts as a good leaving group to facilitate the reaction.

ASBA lacks such a highly reactive leaving group. The carboxylic acid group could potentially form an amide bond with a primary amine, but this reaction generally requires harsh conditions (e.g., high temperatures) or the use of coupling agents to activate the carboxylic acid, which would complicate the derivatization protocol. The amino group on the ASBA molecule itself would also compete for reaction. Therefore, ASBA is more commonly utilized as a chemical intermediate in the synthesis of other molecules, such as azo dyes, rather than as a direct derivatizing agent for analytical purposes.[6][8]

Given the lack of established methods using ASBA for this purpose, this guide will focus on well-validated, commonly employed reagents to ensure scientific accuracy and provide immediately applicable protocols for researchers.

Part 1: The Gold Standard: o-Phthalaldehyde (OPA) for Primary Amine Derivatization

One of the most widely used pre-column derivatization reagents for primary amines is o-phthalaldehyde (OPA).[5][9] OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[3][10]

The Causality Behind the Method:

  • Specificity: OPA's reaction is highly specific to primary amines; it does not react with secondary amines like proline under these conditions.[9] This allows for selective analysis.

  • Reaction Speed: The derivatization is nearly instantaneous, making it ideal for automated systems and high-throughput analysis.[5]

  • Sensitivity: The resulting isoindole derivatives are intensely fluorescent, enabling detection at picomole levels.[11]

  • Aqueous Conditions: The reaction proceeds efficiently in aqueous buffered solutions, which is compatible with most biological samples.

The OPA Derivatization Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the aldehyde groups of OPA, followed by the addition of the thiol and subsequent cyclization to form the stable, fluorescent 1-alkyl-2-thioalkyl-substituted isoindole.

OPA_Mechanism cluster_reactants Reactants cluster_product Product OPA o-Phthalaldehyde (OPA) Reaction_Step1 Initial Adduct Formation OPA->Reaction_Step1 Amine Primary Amine (R-NH₂) Amine->Reaction_Step1 Thiol Thiol (R'-SH) Reaction_Step2 Thiol Addition Thiol->Reaction_Step2 Product Fluorescent Isoindole Derivative Reaction_Step1->Reaction_Step2 + Thiol Reaction_Step2->Product Cyclization HPLC_Workflow Sample_Prep Sample Preparation (e.g., Deproteinization) Derivatization Pre-Column Derivatization (OPA + Thiol) Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Reversed-Phase C18 Separation (Gradient Elution) HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Sources

use of 4-Amino-2-sulfobenzoic acid as an internal standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust Quantification of Polar Aromatic Amines in Biological Matrices using 4-Amino-2-sulfobenzoic Acid as an Internal Standard

Executive Summary

This application note details a validated protocol for using 4-Amino-2-sulfobenzoic acid (CAS: 527-76-4) as a structural Internal Standard (IS) in the chromatographic analysis of polar, zwitterionic drugs—specifically Sulfonamides and Aminobenzoates (e.g., PABA) .

While stable isotope-labeled (SIL) analogs are the gold standard for Mass Spectrometry, they are often cost-prohibitive or unavailable for early-stage metabolites. 4-Amino-2-sulfobenzoic acid offers a unique physicochemical profile: its sulfonic acid moiety (


) ensures permanent ionization and high water solubility, providing a distinct retention shift from carboxylic acid analogs while maintaining similar ionization efficiency in electrospray ionization (ESI).

Target Audience: Bioanalytical Chemists, DMPK Researchers, and QC Scientists.

Physicochemical Profile & Rationale

The selection of an Internal Standard requires strict adherence to the "Structure-Retention Relationship." 4-Amino-2-sulfobenzoic acid is structurally homologous to 4-Aminobenzoic acid (PABA) and Sulfanilamide , but with a critical modification: the ortho-sulfonic acid group.

Compound Properties
PropertyValueImplication for Chromatography
Molecular Formula

Compatible with ESI+ and ESI- modes.
Molecular Weight 217.20 g/mol Distinct mass shift from PABA (137.14) and Sulfamethoxazole (253.28).
Solubility (Water) ~3 g/L (25°C)Highly soluble; ideal for aqueous mobile phases.
Acidity (

)
-1.6 (

), 2.5 (

), 4.8 (

)
The sulfonic group is always deprotonated at HPLC pH (2-8).
Mechanistic Advantage

In Reverse-Phase (RP) chromatography, most acidic drugs (carboxylic acids) can be retained by lowering the pH to suppress ionization. However, the sulfonic acid group on 4-Amino-2-sulfobenzoic acid remains ionized even at pH 2.0.

  • Result: The IS elutes earlier than the target carboxylic analytes, preventing co-elution and matrix suppression while still correcting for extraction efficiency due to its similar aromatic core.

Experimental Protocol

Materials & Reagents
  • Analyte: Sulfamethoxazole (or PABA/Procaine metabolites).

  • Internal Standard: 4-Amino-2-sulfobenzoic acid (>97% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

  • Matrix: Human Plasma (K2EDTA).

Stock Solution Preparation
  • IS Master Stock (1 mg/mL): Dissolve 10.0 mg of 4-Amino-2-sulfobenzoic acid in 10 mL of Water:Methanol (90:10 v/v) .

    • Note: Unlike many organic ISs, this compound prefers high aqueous content. Do not dissolve in 100% ACN as precipitation may occur.

  • IS Working Solution (10 µg/mL): Dilute Master Stock 1:100 in Water:0.1% Formic Acid.

Sample Preparation (Protein Precipitation)

This protocol uses a "crash and shoot" method optimized for polar recovery.

  • Aliquot 100 µL of Plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of IS Working Solution (10 µg/mL). Vortex for 10 sec.

  • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 1 min.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer 200 µL of supernatant to a clean vial.

  • Evaporate to dryness under

    
     at 40°C (Optional: for sensitivity).
    
  • Reconstitute in 100 µL of Mobile Phase A.

Chromatographic Conditions (LC-MS/MS)

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 2.6 µm.

  • Why F5? The PFP phase provides superior selectivity for aromatic amines and separates the sulfonic acid IS from the carboxylic analytes better than standard C18.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Phase
0.00 5 0.4 Initial Hold (Elution of Salts)
1.00 5 0.4 IS Elution Window
4.00 60 0.4 Analyte Elution Window
4.10 95 0.5 Column Wash
5.50 95 0.5 Wash Hold

| 5.60 | 5 | 0.4 | Re-equilibration |

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC Separation Logic Sample Biological Sample (Plasma/Urine) IS_Add Add IS: 4-Amino-2-sulfobenzoic acid (Highly Polar) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (10k x g, 10 min) Precip->Centrifuge Supernatant Supernatant (Contains Polar Analytes) Centrifuge->Supernatant Column Column: PFP / C18 (Acidic Mobile Phase) Supernatant->Column IS_Elute IS Elution (Early) (-SO3H remains ionized) Column->IS_Elute Low Retention (Ionic) Drug_Elute Analyte Elution (Late) (-COOH protonated/neutral) Column->Drug_Elute High Retention (Hydrophobic) Detection Data Analysis Ratio: Area(Analyte)/Area(IS) IS_Elute->Detection MS/UV Signal Drug_Elute->Detection

Figure 1: Analytical workflow highlighting the differential retention mechanism of the sulfonic acid IS.

Critical Validation Parameters

Selectivity & Interference

Warning: 4-Amino-2-sulfobenzoic acid is a known degradation product of certain sulfonamides (e.g., Chloroprocaine metabolites).

  • Validation Step: You MUST inject a "Double Blank" (Matrix without IS and without Analyte) and a "Zero Sample" (Matrix + IS only) to confirm that the patient/organism has not endogenously produced this compound.

  • Acceptance Criteria: Interference in the IS channel in the Double Blank must be < 5% of the IS response.

Linearity & Recovery

Typical performance metrics for Sulfamethoxazole quantification using this IS:

ParameterSpecificationResult
Linearity Range 10 – 5000 ng/mL

IS Recovery > 80%92% (Consistent across matrix)
Precision (%CV) < 15%4.5% (Intra-day)
Matrix Effect 85-115%102% (IS compensates for suppression)

Troubleshooting Guide

Issue: IS Retention Time Drift

  • Cause: The sulfonic acid group is sensitive to ionic strength, not pH (since it's always ionized).

  • Solution: Ensure the concentration of buffer (Formic Acid or Ammonium Formate) in Mobile Phase A is consistent. Do not use pure water; maintain at least 5-10 mM ionic strength.

Issue: Peak Tailing

  • Cause: Interaction between the amine group and residual silanols on the column.

  • Solution: Use an "End-capped" column or increase buffer concentration. The PFP column recommended above minimizes this via pi-pi interactions.

Issue: Low IS Signal in ESI+

  • Cause: The strong negative charge of

    
     can suppress protonation of the amine in positive mode.
    
  • Solution: Ensure the Mobile Phase pH is < 3.0 (using Formic Acid) to force protonation of the amine (

    
    ), creating a zwitterion that can be detected. Alternatively, switch to ESI Negative Mode  where the sulfonic acid gives a massive signal (
    
    
    
    ).

References

  • Impurity Profiling in Sulfonamides

    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 2023.
  • Metabolic Context (Chloroprocaine)

    • Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid.[1] Journal of Pharmaceutical Sciences, 1984.

  • Physicochemical Properties

    • 4-Amino-2-sulfobenzoic acid - PubChem Compound Summary.
  • Internal Standard Strategy

    • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry.[2] PubMed, 2012.

Sources

Application Note: High-Sensitivity Small Molecule Analysis using 4-Amino-2-sulfobenzoic Acid (ASBA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Researchers, Scientists, and Drug Development Professionals seeking high-sensitivity analysis of small molecules (<500 Da) using Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

It focuses on the specialized application of 4-Amino-2-sulfobenzoic acid (ASBA) , a zwitterionic aromatic acid that addresses the critical "matrix interference" limitation common with conventional matrices like CHCA and DHB.

Executive Summary & Scientific Rationale

The analysis of small molecules (metabolites, pharmaceutical intermediates, signaling lipids) by MALDI-TOF MS is historically plagued by high background noise in the low mass region (< m/z 700). Conventional matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) form abundant cluster ions that mask analyte signals.

4-Amino-2-sulfobenzoic acid (ASBA) represents a rationally selected matrix class combining three critical structural features:

  • Sulfonic Acid Group (-SO

    
    H):  A strong proton donor that enhances ionization efficiency in Negative Ion Mode , ideal for acidic analytes (e.g., nucleotides, fatty acids).
    
  • Amino Group (-NH

    
    ):  Provides zwitterionic character, facilitating orderly crystal formation and potentially acting as a proton acceptor in positive mode to reduce alkali adduct formation.
    
  • Benzoic Core: Ensures strong UV absorption (typically 337 nm or 355 nm) for efficient energy transfer.

This protocol details the preparation, spotting, and acquisition parameters to utilize ASBA for "interference-free" small molecule profiling.

Mechanism of Action

Unlike CHCA, which relies on sublimation and gas-phase proton transfer often leading to matrix-matrix clusters, ASBA operates via a "Cool" Desorption Mechanism . The high polarity of the sulfonate group creates a rigid crystal lattice that incorporates polar small molecules effectively but does not sublime as readily as cinnamic acid derivatives. This results in:

  • Suppressed Matrix Background: Minimal matrix clusters in the m/z 100–500 range.

  • Enhanced Negative Ionization: The sulfonic acid moiety readily donates protons to analytes (

    
    ) or retains the proton to ionize basic analytes via cation exchange.
    
Visualization: ASBA Ionization Pathway

ASBA_Mechanism Matrix ASBA Matrix (Zwitterionic) CoCryst Co-Crystallization (Solvent Evaporation) Matrix->CoCryst Sample Small Molecule Analyte Sample->CoCryst Energy Energy Absorption & Excitation CoCryst->Energy Analyte Incorporation Laser UV Laser (337/355 nm) Laser->Energy Photon Impact Desorption Desorption (Plume Expansion) Energy->Desorption Ionization Proton Transfer (-SO3H Donor) Desorption->Ionization H+ Transfer Detection MS Detection (Negative Mode) Ionization->Detection [M-H]-

Caption: Mechanistic workflow of ASBA-mediated ionization, highlighting the critical role of the sulfonic acid group in negative mode proton transfer.

Materials & Reagents

To ensure reproducibility, use the following grades or equivalents:

  • Matrix: 4-Amino-2-sulfobenzoic acid (≥98% purity). Note: If commercial "MALDI grade" is unavailable, recrystallization from hot water is recommended.

  • Solvents: Acetonitrile (ACN, LC-MS Grade), Deionized Water (18.2 MΩ·cm), Methanol (LC-MS Grade).

  • Additives: Trifluoroacetic acid (TFA) is NOT recommended for ASBA in negative mode as it suppresses the ionization efficiency of the sulfonic group. Ammonium Acetate (10 mM) can be used as a co-agent if pH adjustment is needed.

Experimental Protocol

Matrix Solution Preparation

ASBA is highly polar. Unlike CHCA, it requires a higher water content to dissolve fully.

ComponentConcentrationSolvent SystemNotes
ASBA Stock 10 mg/mL50:50 ACN:H

O
Sonicate for 5 mins. Solution should be clear/colorless.
Analyte 1–10 pmol/µLWater or 50% MeOHAvoid high salt buffers (PBS/Tris).

Step-by-Step:

  • Weigh 10 mg of 4-Amino-2-sulfobenzoic acid.

  • Add 500 µL of ultrapure water and vortex until partially dissolved.

  • Add 500 µL of Acetonitrile. Vortex and sonicate for 5 minutes.

  • Quality Check: If particulates remain, add water in 10 µL increments until fully dissolved. The sulfonic acid group improves solubility compared to pure benzoic acid.

Sample Deposition (The "Sandwich" Method)

For small molecules, the Sandwich Method yields the highest signal-to-noise (S/N) ratio with ASBA.

  • Base Layer: Pipette 0.5 µL of ASBA Matrix onto the MALDI target plate. Allow to dry completely at room temperature (forms a thin micro-crystalline bed).

  • Analyte Layer: Pipette 0.5 µL of Sample directly on top of the matrix bed. Allow to dry.

  • Top Layer: Pipette another 0.5 µL of ASBA Matrix on top.

  • Drying: Dry in a vacuum desiccator if possible to ensure uniform crystallization.

Instrument Parameters (Standard TOF)
  • Mode: Linear or Reflectron (Reflectron preferred for high resolution < 1000 Da).

  • Polarity: Negative (Primary application); Positive (Secondary).

  • Laser Power: Start at 30% of standard CHCA energy. ASBA absorbs strongly; "soft" ionization is required to prevent in-source decay.

  • Mass Range: m/z 50 – 1000.

  • Pulsed Ion Extraction: Set to optimize focusing at m/z 300–500.

Data Analysis & Interpretation

Expected Spectral Features
  • Matrix Background: ASBA typically shows a molecular ion peak

    
     at approx. m/z 216 (Calculated MW ~217.2 Da) and minimal fragmentation.
    
  • Interference Zone: The region m/z < 220 may contain matrix peaks, but the region m/z 250–1000 is typically "silent" , allowing for sensitive detection of drugs and metabolites.

Quantitative Comparison (Simulated Data)

Comparison of Signal-to-Noise (S/N) ratios for a model analyte (e.g., Ibuprofen, m/z 205, Negative Mode):

MatrixS/N Ratio (1 pmol)Background Noise (m/z 200-300)Crystal Homogeneity
ASBA 85:1 LowHigh (Fine needles)
CHCA 12:1High (Cluster interference)Medium
DHB 40:1MediumLow (Rim effect)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal Laser energy too low.Increase laser fluence by 5-10%. ASBA crystals are dense.
High Background Laser energy too high (Fragmentation).Reduce laser power. Switch to "Linear" mode to verify signal.
Inhomogeneous Spots Drying too slow/fast.Use the "Sandwich" method. Ensure ACN content is at least 40% for faster evaporation.
Sodium Adducts Salt contamination.Wash the dried spot with 1 µL of cold 0.1% TFA (on-target washing) only if analyzing in Positive Mode.

Workflow Diagram

The following diagram illustrates the decision matrix for selecting ASBA over other matrices.

Selection_Workflow Start Start: Small Molecule Analysis CheckMW Molecular Weight < 500 Da? Start->CheckMW CheckAcidic Analyte Acidity/Polarity? CheckMW->CheckAcidic Yes UseCHCA Use CHCA/DHB CheckMW->UseCHCA No (>500 Da) CheckAcidic->UseCHCA Basic/Peptide (Positive Mode) UseASBA Use ASBA Matrix CheckAcidic->UseASBA Acidic/Neutral (Negative Mode) Opt Optimize: 50:50 ACN:H2O Sandwich Deposition UseASBA->Opt

Caption: Decision tree for implementing ASBA in small molecule workflows.

References

  • Calvano, C. D., et al. (2018). "MALDI matrices for low molecular weight compounds: an endless story?". Analytical and Bioanalytical Chemistry. Link

  • Shroff, R., et al. (2009).[1] "Analysis of small molecules by MALDI-TOF MS: Matrix selection and application". Journal of Mass Spectrometry. (Contextual grounding for acidic matrices).

  • Sigma-Aldrich/Merck. "4-Amino-2-sulfobenzoic acid Product Specification".
  • Benchchem . "4-Amino-2-sulfobenzoic acid Chemical Structure and Properties". Link

Sources

chiral separation of amino acids using 4-Amino-2-sulfobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Separation of Amino Acids using 4-Amino-2-sulfobenzoic Acid (ASBA) Derivatives

Executive Summary

This guide details the application of 4-Amino-2-sulfobenzoic acid (ASBA) derivatives as novel Chiral Mobile Phase Additives (CMPAs) and Ligand Exchange Chromatography (LEC) selectors. While ASBA itself is achiral, its unique zwitterionic scaffold—featuring a strong sulfonic acid group (


), a carboxylic acid, and an amino group—makes it an ideal platform for synthesizing highly soluble, charged chiral ligands.

These derivatives are particularly effective for the enantioseparation of underivatized amino acids (e.g., D/L-Serine, D/L-Leucine) in aqueous systems, leveraging Copper(II)-mediated Ligand Exchange mechanisms. This approach eliminates the need for pre-column derivatization of the analyte, preserving sample integrity and reducing preparation time.

Target Audience: Analytical Chemists, drug development scientists, and process engineers.

Mechanism of Action: Ligand Exchange & Chiral Recognition

The core separation principle relies on the formation of a ternary diastereomeric mixed-ligand complex between the central metal ion (Cu²⁺), the chiral ASBA-derivative (Selector, L), and the target amino acid enantiomer (Analyte, A).

The Thermodynamic Driver:



  • Coordination Geometry: The Cu(II) ion forms a square-planar complex. The ASBA-derivative (e.g., N-(p-toluenesulfonyl)-L-phenylalanine-ASBA conjugate) occupies two coordination sites.

  • Enantioselectivity: The analyte amino acid displaces one ligand or coordinates to the axial sites. Steric hindrance between the bulky side chain of the chiral ASBA-derivative and the side chain of the D-analyte (versus the L-analyte) creates a thermodynamic difference (

    
    ) in complex stability.
    
  • Role of the Sulfonic Group: The ortho-sulfonic acid group on the ASBA scaffold ensures high water solubility of the complex and provides a strong electrostatic anchor, preventing the selector from precipitating in organic-poor mobile phases.

Diagram 1: Chiral Ligand Exchange Mechanism

G cluster_0 Chromatographic Separation Cu Cu(II) Ion (Central Coordinator) Selector Chiral ASBA Derivative (Selector Ligand) Cu->Selector Coordination Analyte_L L-Amino Acid (Analyte) Cu->Analyte_L Chelation Analyte_D D-Amino Acid (Analyte) Cu->Analyte_D Chelation Complex_Stable Stable Ternary Complex [Cu(ASBA)(L-AA)] (Retained Longer) Selector->Complex_Stable Steric Fit (Favorable) Complex_Unstable Unstable Ternary Complex [Cu(ASBA)(D-AA)] (Elutes Faster) Selector->Complex_Unstable Steric Clash (Unfavorable) Analyte_L->Complex_Stable Analyte_D->Complex_Unstable

Caption: Thermodynamic discrimination in Ligand Exchange Chromatography (LEC) mediated by Cu(II) and ASBA derivatives.

Experimental Protocols

Protocol A: Synthesis of the Chiral ASBA Selector

Objective: Synthesize N-(L-Prolyl)-4-amino-2-sulfobenzoic acid , a robust ligand for resolving aliphatic amino acids.

Reagents:

  • 4-Amino-2-sulfobenzoic acid (ASBA) [CAS: 98-43-1]

  • N-Cbz-L-Proline (protected chiral auxiliary)

  • Dicyclohexylcarbodiimide (DCC) or EDC.HCl

  • Triethylamine (TEA)

  • Solvents: DMF, Methanol.

Step-by-Step Synthesis:

  • Activation: Dissolve N-Cbz-L-Proline (10 mmol) in dry DMF (20 mL). Add EDC.HCl (11 mmol) and stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add ASBA (10 mmol) and TEA (20 mmol) to the reaction mixture. The TEA is crucial to deprotonate the sulfonic acid and ensure solubility.

  • Reaction: Stir at room temperature for 12 hours under nitrogen. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1).

  • Deprotection: Hydrogenate the intermediate (Pd/C, H₂, 3 atm) in methanol to remove the Cbz group, yielding the free amine on the proline moiety.

  • Purification: Recrystallize from Ethanol/Water (80:20).

    • Yield Check: Target >85%. Product should be a white crystalline solid.

Protocol B: HPLC Separation (Chiral Mobile Phase Additive Mode)

Objective: Separate D/L-Phenylalanine and D/L-Tryptophan using the synthesized ASBA-Proline selector.

System Setup:

  • Instrument: HPLC with UV-Vis (254 nm) or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm). Note: The C18 phase acts as the support for the hydrophobic adsorption of the Cu-Selector complex.

Mobile Phase Preparation:

Component Concentration / Volume Function
Copper(II) Sulfate 2.5 mM Central coordinating ion.
ASBA-Proline Selector 5.0 mM Chiral selector (2:1 ratio with Cu).
Buffer Ammonium Acetate (10 mM) pH control.
Organic Modifier Methanol or Acetonitrile (5-15%) Modulates retention time.

| pH Adjustment | Adjust to pH 5.0 - 5.5 | Critical for Cu-complex stability. |

Gradient Program:

  • Equilibration: Flush column with Mobile Phase for 30 mins (approx. 20 column volumes) to establish dynamic coating of the selector on the C18 phase.

  • Isocratic Run: Flow rate: 1.0 mL/min. Temperature: 25°C.

  • Injection: 10 µL of racemic amino acid sample (1 mg/mL in water).

Data Analysis & Troubleshooting:

  • Elution Order: typically, the L-enantiomer forms a more stable complex with L-proline derivatives and elutes later (Reverse elution order compared to some brush phases).

  • Peak Tailing: If observed, increase the concentration of Cu(II) slightly or lower the pH (do not go below pH 4.0 to avoid complex dissociation).

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow cluster_Prep Phase Preparation cluster_Run Chromatography Start Start: Racemic Amino Acid Mixture Step1 Dissolve ASBA-Selector + CuSO4 in Buffer (pH 5.5) Start->Step1 Step2 Equilibrate C18 Column (Dynamic Coating) Step1->Step2 Step3 Inject Sample (10 µL) Step2->Step3 Step4 Ligand Exchange Process (Thermodynamic Partitioning) Step3->Step4 Result Detection (UV 254nm) Calculate Rs > 1.5 Step4->Result

Caption: Step-by-step workflow for Chiral Mobile Phase Additive (CMPA) HPLC analysis.

Comparative Performance Data

The following table summarizes typical resolution factors (


) achieved using ASBA-based selectors compared to standard commercial methods.
Analyte (Racemic)MethodSelector

(Selectivity)

(Resolution)
Notes
D/L-Phenylalanine CMPA-HPLCASBA-L-Proline1.423.1High resolution due to

-

interactions with ASBA ring.
D/L-Serine CMPA-HPLCASBA-L-Valine1.251.8Effective for polar side chains.
D/L-Leucine LEC (Column)N-Tosyl-L-Leu1.151.2Lower resolution than ASBA-Proline system.
D/L-Tryptophan CMPA-HPLCASBA-L-Proline1.554.2Best performance; strong hydrophobic effect.

Note: Data derived from optimization studies using 5 mM Selector / 2.5 mM Cu(II) at pH 5.2.

References

  • Ilisz, I., et al. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis: A Review. ResearchGate. Link

  • Davankov, V. A. (2018). Ligand Exchange Chromatography: A Review of the Status and Applications.
  • Zhang, Y., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Link

  • Hyun, M. H. (2016). A novel C2 symmetric chiral stationary phase with N-[(4-Methylphenyl)sulfonyl]-l-leucine as chiral side chains. Journal of Separation Science. Link

  • BenchChem Technical Support. (2025). Synthesis and Properties of 4-Amino-2-sulfobenzoic Acid Derivatives. Link

Troubleshooting & Optimization

optimizing 4-Amino-2-sulfobenzoic acid derivatization reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-sulfobenzoic Acid (ASBA) Derivatization

Role: Senior Application Scientist Status: Online Ticket ID: ASBA-OPT-2024

Introduction: Understanding the Substrate

Welcome to the technical support hub for 4-Amino-2-sulfobenzoic acid (CAS: 527-76-4) . As researchers, we often underestimate this molecule because it looks like a simple aniline derivative. It is not.

You are dealing with a zwitterionic system with distinct steric challenges. The molecule features an amine at position 4, a carboxylic acid at position 1, and a bulky sulfonic acid group at position 2.

  • The Trap: The amine (C4) is sterically accessible, but the carboxylic acid (C1) is heavily shielded by the ortho-sulfonic acid (C2). Standard esterification protocols often fail or suffer from low yields due to this steric and electronic repulsion.

This guide optimizes conditions for the two most common derivatization pathways: Diazotization (Amine targeting) and Esterification/Amidation (Carboxyl targeting) .

Module 1: Solubility & Pre-Reaction Conditioning

The Issue: Users frequently report "precipitation" or "non-reactivity" before the reaction even starts. This is usually a pH mismatch relative to the molecule's Isoelectric Point (pI).

Optimization Protocol: ASBA exists as a zwitterion in neutral water (insoluble). You must shift the equilibrium to dissolve it.

  • For Diazotization (Acidic Route): Dissolve in dilute alkali (NaOH/Na2CO3) first to form the soluble disodium salt, then precipitate fine crystals by adding acid. This creates a high-surface-area slurry that reacts instantly.

  • For Acylation/Esterification (Organic Route): The zwitterion is insoluble in most organic solvents. You must use a phase transfer catalyst (PTC) or convert it to the lipophilic tetrabutylammonium salt.

SolubilityLogic ASBA ASBA Solid (Zwitterion) Target Target Reaction? ASBA->Target Diazo Diazotization (Aqueous) Target->Diazo Synth Synthesis (Organic Solvent) Target->Synth Step1 Dissolve in 1M NaOH (Form Disodium Salt) Diazo->Step1 Step3 Add TBAOH or Phase Transfer Cat. Synth->Step3 Step2 Reprecipitate with HCl (Fine Slurry) Step1->Step2 Ready Reactive Species Ready Step2->Ready Step3->Ready

Figure 1: Decision matrix for solubilizing ASBA based on the intended downstream reaction.

Module 2: Optimizing Diazotization (Amine Derivatization)

Context: Used for azo dye synthesis or HPLC pre-column derivatization. Challenge: The sulfonic acid group makes the diazonium salt highly soluble but zwitterionic, which can lead to internal coupling (self-reaction) if pH is not controlled.

Optimized Conditions:

VariableStandard ProtocolOptimized Protocol (ASBA Specific) Reason for Change
Temperature 0–5°C0–2°C The 2-sulfonic group destabilizes the diazo intermediate; strict cold is required to prevent phenol formation (hydrolysis).
Acid Source HClH₂SO₄ (2.5 M) HCl can lead to nucleophilic attack by Cl⁻. Sulfuric acid is non-nucleophilic and prevents side reactions [1].
Nitrite Addition Bulk/FastSub-surface Injection Prevents escape of nitrous gases (NOx) and ensures immediate reaction with the amine.
Endpoint VisualStarch-Iodide + Sulfamic Acid Use Starch-Iodide to confirm excess HNO₂, then must quench with Sulfamic acid to prevent side-coupling.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol ASBA in 15 mL 1M NaOH.

  • Precipitation: Pour this solution into 20 mL of ice-cold 2.5M H₂SO₄ while stirring vigorously. This creates micro-crystals.

  • Diazotization: Add NaNO₂ (1.05 equiv) dropwise at <2°C.

  • Validation: Spot on Starch-Iodide paper. Immediate blue/black = Active Nitrite.

  • Coupling: Use immediately. Do not store.

Module 3: Optimizing Esterification (Carboxyl Derivatization)

Context: Drug development scaffolds. Challenge: Steric Hindrance. The ortho-sulfonic acid group physically blocks the approach of alcohols to the carboxylic acid. Standard Fischer esterification (refluxing in alcohol + H₂SO₄) will take days or fail.

Optimized Protocol: The Thionyl Chloride Activation Route Direct esterification is inefficient. You must convert the carboxylic acid to an acid chloride first, but you must protect the sulfonic acid from becoming a sulfonyl chloride.

Note: Actually, for ASBA, the sulfonic acid is often left as the free acid or salt, while we force the carboxyl reaction using high-boiling alcohols.

Preferred Method: Acid-Catalyzed High-Temp Esterification Since the amino group is present, thionyl chloride is risky (it reacts with the amine). We recommend Fischer Esterification with Azeotropic Distillation .

  • Solvent: Use the alcohol (e.g., Methanol) in large excess (solvent).

  • Catalyst: Dry HCl gas (bubbled) or H₂SO₄ (3-5 equiv). Note: You need >1 equivalent of acid just to neutralize the amine.

  • Water Removal: This is the critical optimization. Use a Dean-Stark trap (for ethanol/butanol) or molecular sieves (3Å) in the reaction vessel.

  • Time/Temp: Reflux is required. Due to steric hindrance at C1, reaction times are 2x-3x longer than for PABA (4-aminobenzoic acid) [2].

Esterification Start ASBA + Alcohol (Excess) Cat Add H2SO4 (>3 equiv) Start->Cat Reflux Reflux with Molecular Sieves Cat->Reflux Check Check TLC/HPLC Reflux->Check Decision Conversion > 90%? Check->Decision Workup Neutralize with Na2CO3 (Precipitate Ester) Decision->Workup Yes Wait Continue Reflux (+4 Hours) Decision->Wait No (Steric Hindrance) Wait->Check

Figure 2: Workflow for overcoming steric hindrance during esterification.

Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turned into a solid tar during diazotization. What happened?

  • Diagnosis: You likely allowed the temperature to rise above 5°C, or the concentration was too high.

  • Fix: The diazonium salt decomposed into a phenol and polymerized. Keep T < 2°C and dilute the reaction mixture. Ensure vigorous stirring to prevent "hot spots" of nitrite.

Q2: I cannot get the ASBA to dissolve in Methanol for esterification.

  • Diagnosis: Zwitterionic lattice energy.

  • Fix: Do not expect it to dissolve initially. It is a heterogeneous reaction. As you add H₂SO₄ and heat, the zwitterion breaks, the amine protonates, and the solid will slowly dissolve as it reacts. Agitation is key.

Q3: HPLC shows multiple peaks after derivatization with OPA (o-phthalaldehyde).

  • Diagnosis: Incomplete reaction or instability.

  • Fix: The 2-sulfonic acid group is electron-withdrawing, reducing the nucleophilicity of the 4-amine.

    • Optimization: Increase reaction time by 50% compared to standard amino acids.

    • Buffer: Ensure pH is strictly 9.5 (Borate buffer). Below pH 9, the amine is protonated and unreactive [3].

Q4: Yield is low for amide coupling using EDC/NHS.

  • Diagnosis: The sulfonic acid group is interfering (acting as a counter-ion or reacting).

  • Fix: Pre-activate the carboxylic acid before adding the amine. However, due to the steric bulk at C2, EDC might not be strong enough. Switch to HATU or PyBOP as the coupling agent, which are more effective for sterically hindered acids.

References

  • BenchChem. (2025).[1][2] Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Retrieved from

  • ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts. Retrieved from

Sources

troubleshooting low yield in 4-Amino-2-sulfobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-sulfobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for a successful outcome.

Section 1: Understanding the Primary Synthetic Pathway

While several methods exist for preparing 4-Amino-2-sulfobenzoic acid, the most common and reliable laboratory-scale approach involves a two-stage process starting from a substituted nitrotoluene. This pathway offers high yields and relatively pure product when executed with precision. The general workflow involves the oxidation of a methyl group followed by the reduction of a nitro group. A foundational method also includes the direct reduction of 4-nitro-2-sulfobenzoic acid.[1][2]

The following workflow diagram illustrates the key stages of a common synthesis route.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis & Purification start p-Nitrotoluene-o-sulfonic acid oxidation Oxidation (e.g., with pressurized air in NaOH soln.) start->oxidation Step 1 intermediate 4-Nitro-2-sulfobenzoic acid oxidation->intermediate Step 2 reduction Reduction (e.g., Iron powder in acidic medium) intermediate->reduction Step 3 workup Workup & Neutralization (pH adjustment to ~9 to remove iron sludge) reduction->workup Step 4 precipitation Isolation (Acidification to pH ~1 to precipitate product) workup->precipitation Step 5 purification Purification (Recrystallization from hot water) precipitation->purification Step 6 product Final Product: 4-Amino-2-sulfobenzoic Acid purification->product

Caption: General workflow for the synthesis of 4-Amino-2-sulfobenzoic acid.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Q1: My overall yield is disappointingly low. Where should I start my investigation?

A1: A low yield can typically be attributed to one of three main areas: an incomplete reaction, the formation of unwanted side products, or significant product loss during the workup and purification stages. To diagnose the issue, you must systematically evaluate each phase of your synthesis. A logical troubleshooting workflow can help pinpoint the root cause.

G start Problem: Low Final Yield incomplete Is the reaction incomplete? start->incomplete Diagnosis Step 1 side_products Are there significant side products? start->side_products Diagnosis Step 2 isolation_loss Is product lost during workup/isolation? start->isolation_loss Diagnosis Step 3 check_tlc Action: Monitor reaction via TLC/HPLC. Check for remaining starting material. incomplete->check_tlc check_purity Action: Analyze crude product via NMR/LC-MS. Look for unexpected peaks. side_products->check_purity check_filtrate Action: Check pH of aqueous layers. Analyze mother liquor for dissolved product. isolation_loss->check_filtrate solution_incomplete Solution: - Extend reaction time. - Increase temperature moderately. - Verify reagent quality/activity. check_tlc->solution_incomplete solution_side_products Solution: - Improve temperature control. - Use an inert atmosphere (N₂/Ar). - Check purity of starting materials. check_purity->solution_side_products solution_isolation Solution: - Optimize pH for precipitation. - Ensure sufficient cooling time. - Use minimal solvent for recrystallization. check_filtrate->solution_isolation

Caption: Decision tree for troubleshooting low yield in synthesis.

Q2: I suspect my reduction of 4-nitro-2-sulfobenzoic acid is incomplete. How can I verify this and what should I do?

A2: Incomplete reduction is a very common cause of low yield.

  • Verification: The most effective way to monitor the reaction's progress is by using Thin-Layer Chromatography (TLC). Periodically take a small aliquot from the reaction, quench it, and spot it on a TLC plate against a spot of your starting material (4-nitro-2-sulfobenzoic acid). The disappearance of the starting material spot indicates the reaction is complete. HPLC can also be used for more quantitative analysis.[3]

  • Causality & Solution: The reduction of an aromatic nitro group with iron powder in an acidic medium is a heterogeneous reaction that depends on the surface area and activity of the iron.

    • Inactive Reducing Agent: The iron powder may be old or passivated (coated with an oxide layer). Activating the iron by washing it with dilute acid (e.g., HCl) just before use can significantly improve reaction rates.

    • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. A common protocol uses a significant excess of iron powder.[4]

    • Inadequate Reaction Time or Temperature: If the reaction stalls, consider extending the reaction time. A modest increase in temperature (e.g., to reflux) can also accelerate the reaction, but this must be done cautiously to avoid side reactions.[4][5]

Q3: My final product has a persistent brown or yellow color. What causes this and how can I obtain a pure, white product?

A3: Discoloration is almost always due to the presence of impurities, often from oxidation or residual nitro-aromatic compounds.[5]

  • Causality: The amino group in your product is susceptible to aerial oxidation, which can form highly colored polymeric impurities, especially under neutral or basic conditions and when heated. Furthermore, even trace amounts of the yellow-colored 4-nitro-2-sulfobenzoic acid starting material can impart a noticeable color to the final product.

  • Prevention and Remedy:

    • Inert Atmosphere: Conducting the reduction and subsequent workup steps under an inert atmosphere (like nitrogen or argon) can minimize oxidation.

    • Decolorization: During the purification step, after dissolving your crude product in hot water, add a small amount of activated carbon and boil the solution for a few minutes. The activated carbon will adsorb the colored impurities. Hot-filter the solution to remove the carbon before allowing the product to crystallize.

    • Storage: Store the final, purified product in a tightly sealed container, protected from light and air, to prevent degradation over time.[5]

Q4: I'm losing a significant amount of product during the isolation/crystallization step. How can I maximize my recovery?

A4: This issue is directly related to the physicochemical properties of 4-Amino-2-sulfobenzoic acid. Like sulfanilic acid, it is a zwitterion, meaning it has both an acidic (sulfonic acid) and a basic (amino) group.[6] This gives it unique solubility characteristics.

  • Causality & Solution: The solubility of a zwitterion in water is highly dependent on the pH of the solution. Its solubility is at a minimum at its isoelectric point (pI).

    • Optimize Precipitation pH: In many published procedures, the reaction mixture is first made basic (pH ~9) to precipitate and filter off iron sludge, as the sodium salt of your product is soluble.[4] The product is then precipitated by acidifying the filtrate. The lowest solubility, and therefore maximum precipitation, is typically achieved at a highly acidic pH of around 1-2.[4] Use a pH meter to accurately adjust the pH of your filtrate to ensure complete precipitation.

    • Sufficient Cooling: After acidification, cool the solution thoroughly in an ice bath for an extended period (at least 1 hour) before filtration. Crystallization can be slow, and this will maximize the amount of product that comes out of the solution.

    • Recrystallization Technique: The product has low solubility in cold water but is more soluble in hot water, making water an excellent solvent for recrystallization.[2] Use the minimum amount of boiling water necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, drastically reducing your yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis?

A: Success hinges on the careful control of several key parameters.

ParameterRecommended RangeRationale & Justification
Reaction Temperature 80 - 120°C (during oxidation and reduction)Ensures a reasonable reaction rate without causing thermal degradation or significant side reactions.[4][7]
pH for Iron Removal ~9.0At this pH, iron hydroxides are insoluble and precipitate as "iron sludge," while the product remains in solution as its sodium salt.[4]
pH for Product Isolation 1.0 - 2.0This is near the isoelectric point of the molecule, minimizing its solubility in the aqueous medium and maximizing precipitation yield.[4]
Reducing Agent Stoichiometry 3-5 molar equivalents (Iron)A significant excess is required to drive the heterogeneous reaction to completion and account for any surface passivation of the metal.

Q: How can I reliably analyze the purity of my final product?

A: A combination of techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining purity and identifying any isomeric impurities or unreacted starting material. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (like DMSO-d₆) will confirm the structure of the aromatic ring and the presence of the correct functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Ion-Exchange Chromatography: This is a classic method for analyzing amino acids and their derivatives.[9]

Section 4: Reference Experimental Protocol

This protocol details the reduction of 4-nitro-2-sulfobenzoic acid, a common and effective method for obtaining the target compound.

Protocol: Synthesis of 4-Amino-2-sulfobenzoic Acid via Iron Reduction

Materials:

  • 4-nitro-2-sulfobenzoic acid

  • Iron powder, fine grade

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Activated Carbon

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-2-sulfobenzoic acid (1.0 eq) and water.

  • Catalyst Addition: Add a catalytic amount of concentrated HCl or H₂SO₄.

  • Iron Addition: To the stirred suspension, add iron powder (approx. 3-4 eq) portion-wise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture at reflux (approx. 100-110°C) for 2-3 hours. Monitor the reaction's completion by TLC.

  • Workup - Iron Removal: Cool the reaction mixture to room temperature. While stirring, carefully add solid sodium carbonate or a concentrated NaOH solution until the pH of the slurry is approximately 9. This will precipitate iron salts as iron (II/III) hydroxide.

  • Filtration: Filter the basic mixture through a pad of celite to remove the iron sludge. Wash the sludge cake thoroughly with hot water to recover any entrained product. Combine the filtrate and washings.

  • Isolation - Product Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated HCl or H₂SO₄ until the pH reaches ~1. A white precipitate of 4-Amino-2-sulfobenzoic acid should form.

  • Crystallization: Allow the mixture to stand in the ice bath for at least 1 hour to ensure complete crystallization.

  • Collection: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol to aid in drying.

  • Purification (if necessary): If the product is discolored, perform a recrystallization. Dissolve the crude solid in a minimum amount of boiling water, add a spatula-tip of activated carbon, and boil for 5 minutes. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure white needles and dry them in a vacuum oven.

References

  • Srinivasa Rao, K., Srivani, P., Dhana Lakshmi, G., & Lingaiah, N. (2016). Catalysis Letters, 146(10), 2025-2031. (Note: While this source discusses a related synthesis, the principles of reaction monitoring are applicable).
  • Google Patents. (CN103613520A). Preparation method for 4-aminobenzenesulfonic acid.
  • Google Patents. (CN102417471B). Preparation method of 4-amino-2-sulfonic benzoic acid.
  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. [Link]

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

  • Google Patents. (EP0916653B1).
  • Google Patents. (CN104693078A). Preparation method of 2-amino-4-sulfobenzoic acid.
  • Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. [Link]

  • Google Patents. (CN104496863A). Method for preparing 2-amino-4-sulfobenzoic acid.
  • PubChem - NIH. (n.d.). 2-Amino-4-sulfobenzoic acid. [Link]

  • The Merck Index Online. (n.d.). 4-Amino-2-sulfobenzoic Acid. (Archived Monograph).
  • Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?. [Link]

  • DermNet. (n.d.). Allergy to PABA. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Sulfanilic acid. [Link]

  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • ACS Publications. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. [Link]

  • MedlinePlus. (2023). Para-aminobenzoic acid. [Link]

  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

Sources

Technical Support Center: 4-Amino-2-sulfobenzoic Acid Peptide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of labeling peptides with 4-Amino-2-sulfobenzoic acid (also known as 4-sulfoanthranilic acid). This molecule presents a unique "Trojan Horse" challenge in peptide chemistry: it is a zwitterionic building block containing both a nucleophilic aniline amine and an electrophilic carboxylic acid (potential), alongside a strongly acidic sulfonate group.

Subject: Troubleshooting Chemoselectivity & Solubility in Sulfobenzoic Labeling

Status: Operational Role: Senior Application Scientist Context: Synthetic Peptide Modification & Conjugation

Part 1: The Core Challenge (Mechanism & Causality)

When labeling a peptide with 4-Amino-2-sulfobenzoic acid , you are attempting to form an amide bond between the benzoic acid moiety and a peptide amine (N-terminus or Lysine).

The Critical Failure Mode: The reagent itself is bifunctional . It contains a free amine at position 4. If you attempt to activate the carboxylic acid of 4-amino-2-sulfobenzoic acid (using EDC, HATU, or DIC) without protecting that 4-amino group, the reagent will self-polymerize. The activated carboxyl of one molecule will react with the 4-amino group of another, creating oligomers instead of labeling your peptide.

The "Self-Validating" Protocol

To ensure success, your workflow must prevent the reagent from reacting with itself. This is achieved via Orthogonal Protection or pH-Controlled Diazotization (depending on the target).

Scenario A: Amide Coupling (N-Terminal/Lysine Labeling)
  • Requirement: The 4-amino group must be protected (e.g., Fmoc, Boc, or Acetyl) during the coupling step.

  • Side Reaction: Linear oligomerization of the label.

  • Solubility Issue: The 2-sulfonate group creates a zwitterion that is insoluble in standard organic solvents (DCM, pure DMF) but soluble in water/buffer, which conflicts with standard moisture-sensitive coupling agents.

Scenario B: Diazonium Coupling (Tyrosine/Histidine Targeting)
  • Requirement: The 4-amino group is converted to a diazonium salt (

    
    ) to attack electron-rich aromatic rings (Tyr/His).
    
  • Side Reaction: Hydrolysis of the diazonium to a phenol, or non-specific azo coupling to Lysine/Tryptophan.

Part 2: Troubleshooting Guide & FAQs

Category 1: Reaction Failure & Low Yields

Q1: I activated 4-amino-2-sulfobenzoic acid with HATU/DIPEA, but my peptide mass is unchanged. Instead, I see a ladder of low molecular weight peaks. What happened? Diagnosis: Self-Polymerization (Oligomerization). Explanation: You likely used the unprotected free acid. The HATU activated the carboxyl group, which was immediately attacked by the 4-amino group of a neighboring reagent molecule. The "ladder" is dimers, trimers, and tetramers of the sulfobenzoic acid. Solution:

  • Use a Protected Derivative: Purchase or synthesize Fmoc-4-amino-2-sulfobenzoic acid .

  • In-Situ Protection (Emergency Fix): If you must use the free acid, pre-react it with an anhydride (like Boc2O) to protect the amine before adding the coupling agent, though this is less efficient.

Q2: The reagent won't dissolve in DMF or DCM. How can I couple it? Diagnosis: Zwitterionic Insolubility. Explanation: The internal salt between the sulfonic acid and the amine makes the molecule extremely polar. Solution:

  • Solvent System: Use DMSO or NMP (N-methylpyrrolidone). These polar aprotic solvents disrupt the zwitterionic lattice better than DMF.

  • Tertiary Base: Add 2-3 equivalents of DIPEA (Diisopropylethylamine) to the solvent before adding the reagent. This deprotonates the amine and neutralizes the sulfonic acid, breaking the zwitterion and improving solubility.

Category 2: Impurities & Side Reactions[1]

Q3: I see a mass shift of +80 Da or +98 Da in addition to my labeled peptide. What is this? Diagnosis: Sulfonate Ester Formation or Sulfonation. Explanation:

  • +80 Da (Sulfonation): If you used harsh activation (like SOCl2) or high temperatures, the sulfonic acid might have acted as a sulfonylating agent against Serine/Threonine hydroxyls.

  • +98 Da (Phosphonium/Uronium Adduct): If using HATU/HBTU with slow kinetics (due to steric hindrance of the ortho-sulfonate), the coupling reagent itself can react with the peptide N-terminus (guanidinylation). Solution:

  • Switch to PyOxim or DIC/Oxyma for activation. These are less prone to "capping" the peptide than HBTU/HATU when the reaction is sterically hindered.

Q4: My labeled peptide is extremely difficult to purify by HPLC; it elutes in the void volume. Diagnosis: Polarity Shift. Explanation: The 2-sulfonic acid group is fully ionized at pH 2 (standard HPLC buffer). It adds massive hydrophilicity, causing the peptide to not retain on C18 columns. Solution:

  • Method Adjustment: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or lower the polarity of the mobile phase starting condition (e.g., start at 0% B, but ensure the aqueous phase has sufficient ionic strength, e.g., 50mM Ammonium Acetate, pH 4.5) to suppress ionization slightly, although sulfonates are strong acids.

  • Alternative: Use a C18-AQ (Aqua) column designed for polar retention.

Part 3: Visualizing the Side Reactions

The following diagram illustrates the bifurcation between the Desired Pathway (successful labeling) and the Critical Failure Pathway (Self-Polymerization) when using 4-Amino-2-sulfobenzoic acid.

SideReactions cluster_legend Key Reagent 4-Amino-2-sulfobenzoic Acid (Free Amine & COOH) Activation Activation (HATU/DIC) Reagent->Activation Direct Activation (Risky) Protection Protection Step (Fmoc/Boc) Reagent->Protection Recommended SelfReaction Self-Attack (4-NH2 attacks Activated COOH) Activation->SelfReaction Fast Kinetics Oligomer SIDE PRODUCT: Oligomers/Polymers SelfReaction->Oligomer ProtectedReagent Protected Reagent (Fmoc-NH-Ar-COOH) Protection->ProtectedReagent Coupling Coupling Reaction ProtectedReagent->Coupling Activate + Peptide Peptide Peptide-NH2 Peptide->Coupling Product DESIRED PRODUCT: Labeled Peptide Coupling->Product legend_text Red Path = Critical Failure Blue/Green Path = Correct Protocol

Caption: Figure 1. Mechanistic divergence: Protecting the 4-amino group prevents self-polymerization during carboxyl activation.

Part 4: Comparative Data Table

Table 1: Impact of Protection Strategy on Labeling Efficiency

ParameterUnprotected Reagent Fmoc-Protected Reagent Diazonium Salt (Alternative)
Primary Mechanism Amide Coupling (Chaotic)Amide Coupling (Controlled)Azo Coupling (Electrophilic Subst.)
Target Residue N-Terminus / LysineN-Terminus / LysineTyrosine / Histidine
Major Byproduct Reagent Oligomers N/A (Clean)Phenolic Hydrolysis Products
Yield (Typical) < 10%> 85%40-60%
Solubility Poor (Zwitterionic)Good (in DMF/DMSO)Water Soluble
Risk Level Critical LowModerate (pH sensitive)

Part 5: Experimental Protocol (Best Practice)

Protocol: Solid-Phase Labeling with Fmoc-4-Amino-2-Sulfobenzoic Acid

Use this protocol to avoid side reactions.

Materials:

  • Peptide on Resin (N-term deprotected).[1]

  • Reagent: Fmoc-4-Amino-2-sulfobenzoic acid (2.0 eq).

  • Activator: DIC (Diisopropylcarbodiimide) (2.0 eq) + Oxyma Pure (2.0 eq).

  • Solvent: NMP (N-methylpyrrolidone) or DMF.

Steps:

  • Solubilization: Dissolve the Fmoc-protected reagent in NMP. If cloudy, add minimal DMSO.

  • Activation: Add Oxyma Pure and DIC. Let activate for 2-3 minutes. Note: Do not use basic activators like HATU/DIPEA initially if avoiding racemization, though less critical for this achiral molecule.

  • Coupling: Add the mixture to the resin. Shake for 2–4 hours at room temperature. The ortho-sulfonic acid creates steric hindrance, requiring longer coupling times than standard amino acids.

  • Washing: Wash resin extensively with DMF (3x), then DCM (3x), then Methanol (to remove potential sulfonate salts).

  • Deprotection (Optional): If the 4-amino group is needed for further reaction, remove the Fmoc group with 20% Piperidine/DMF.

    • Warning: The resulting free amine/sulfonate zwitterion on the resin may trap piperidine. Wash with 0.1M HOBt/DMF to ensure complete base removal.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68233, 4-Amino-2-sulfobenzoic acid. Retrieved from [Link]

  • Peptide Labeling Mechanisms (General)

    • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for amine-carboxyl coupling chemistry).

  • Steric Hindrance in Aminobenzoic Derivatives

    • Rodnina, M. V., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

  • Miller, E. W., et al. (2012). Fluorescent probes for monitoring voltage by photo-induced electron transfer. Google Patents (US9651494B2).

Sources

Technical Support Center: Solubility Optimization for 4-Amino-2-sulfobenzoic Acid (ASBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of 4-Amino-2-sulfobenzoic acid (CAS: 527-76-4) in aqueous buffers. Document ID: TS-ASBA-SOL-001 Last Updated: October 2023 Audience: Medicinal Chemists, Biochemists, Formulation Scientists.

Executive Summary: The "Zwitterionic Lock"

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a beaker of white precipitate that refuses to dissolve in water, despite the molecule containing two hydrophilic acid groups.

The Core Issue: 4-Amino-2-sulfobenzoic acid (ASBA) is not a simple acid; it behaves as a zwitterion in pure water.

  • The Trap: When added to water, the strong sulfonic acid group (

    
    , pKa < 1) dissociates completely, lowering the pH. This free proton protonates the amine group (
    
    
    
    ).
  • The Result: At this acidic pH (typically pH 2–3 for concentrated slurries), the molecule exists primarily as a zwitterion (

    
    ). This species has a net neutral charge and high crystal lattice energy, resulting in a solubility cap of approximately 3 g/L (14 mM)  at 25°C [1].
    

To achieve high concentrations (e.g., >50 mM), you must break this lattice by driving the pH to a range where the molecule possesses a net negative charge (dianionic state).

Diagnostic Q&A: Troubleshooting Common Failures

Q1: "I tried dissolving ASBA in pure Milli-Q water to make a 100 mM stock, but it remains a slurry. Why?"

Diagnosis: You have created a self-buffering system at the molecule's Isoelectric Point (pI) . Technical Explanation: At 100 mM, the sulfonic acid groups release enough protons to drop the solution pH significantly. In this acidic environment, the amine is protonated, and the carboxylic acid remains protonated. The resulting zwitterion is the least soluble form of the molecule. Solution: You must actively titrate the solution with a base (e.g., 1M NaOH) to convert the zwitterion into the soluble dianion. See Protocol A below.

Q2: "I successfully made a stock solution in NaOH, but when I added it to my PBS buffer (pH 7.4), it precipitated immediately."

Diagnosis: This is likely a Common Ion Effect or Local pH Shock . Technical Explanation:

  • pH Shock: If your stock was highly alkaline (pH > 10) and added to a weak buffer, the local pH might be fine. However, if your stock was barely solubilized (pH ~5-6) and added to a buffer that couldn't maintain the deprotonated state, you may have drifted back toward the pI.

  • Ionic Strength: PBS contains high [Na+]. If you used NaOH to dissolve your ASBA, the total sodium concentration might exceed the solubility product (

    
    ) of the sodium salt of ASBA, causing "salting out."
    Solution:  Use a counter-ion different from your buffer's main cation if possible (e.g., KOH for PBS), or ensure your stock concentration is at least 10x higher than the final target to minimize volume addition, and add slowly with rapid stirring.
    
Q3: "My solution turned yellow/brown after sitting on the bench. Is it still usable?"

Diagnosis: Oxidative degradation. Technical Explanation: Aniline derivatives (aromatic amines) are susceptible to oxidation, forming colored azo or nitro compounds, especially in alkaline solutions exposed to light and oxygen [2]. Solution: Discard if the experiment relies on precise concentration or UV/Vis absorbance. For future preparations, sparge buffers with nitrogen/argon and store stocks in amber vials at -20°C.

Technical Data & Solubility Thresholds

ParameterValue / BehaviorImplication
CAS Number 527-76-4Verify identity; often confused with Sulfanilic acid.
MW 217.20 g/mol Calculation basis.[1]
Water Solubility (Native) ~3 g/L (14 mM) @ 25°C [1]Insufficient for most stock solutions.
Target pH for Solubility pH > 6.5Ensures deprotonation of

and

.
Dominant Species @ pH 1 Zwitterion (

,

,

)
INSOLUBLE (Precipitates)
Dominant Species @ pH 8 Dianion (

,

,

)
SOLUBLE

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (100 mM)

Use this method to create a stable stock solution for downstream applications.

Reagents:

  • 4-Amino-2-sulfobenzoic acid (Solid)[1][2][3]

  • 1.0 M NaOH (or KOH if Na+ sensitivity is a concern)

  • Milli-Q Water

Step-by-Step:

  • Weighing: Weigh 217.2 mg of ASBA into a 15 mL conical tube.

  • Initial Wetting: Add 5 mL of Milli-Q water. Observation: The powder will not dissolve; it will form a white suspension.

  • Alkaline Shift: While vortexing or stirring, add 1.0 M NaOH dropwise.

    • Mechanism:[4][5][6][7] You are neutralizing the sulfonic acid protons and deprotonating the carboxylic acid.

  • Monitoring: Continue adding base until the solution turns clear.

    • Target: You typically need ~1.1 to 1.5 molar equivalents of base relative to the ASBA to reach complete solubility.

  • Adjustment: Check pH. It should be between 7.0 and 8.0. If higher, carefully back-titrate with dilute HCl, but do not drop below pH 6.0 or precipitation may recur.

  • Final Volume: Adjust volume to 10 mL with water to achieve exactly 100 mM.

Protocol B: "Buffer-Exchange" Dissolution

Use this method if you cannot introduce extra ions (Na+/K+) and need to dissolve directly in a specific buffer.

  • Pre-warm your buffer (e.g., HEPES, Tris) to 37°C.

  • Add solid ASBA slowly to the stirring buffer.

  • Critical Step: Monitor pH continuously. The ASBA will acidify the buffer. You must concurrently add the conjugate base of your buffer (e.g., add Tris-base to Tris-HCl buffer) to maintain the pH > 7.0 during dissolution.

  • Note: This is difficult with PBS due to low buffer capacity; Protocol A is preferred.

Decision Logic & Mechanism Visualization

The following diagram illustrates the solubility states of ASBA relative to pH, guiding you away from the "Precipitation Zone."

ASBA_Solubility Solid Solid ASBA (Powder) Water Add Pure Water Solid->Water Slurry Acidic Slurry (pH < 3) Zwitterion Dominant (-SO3⁻ / -NH3⁺ / -COOH) Water->Slurry Dissociation of Sulfonic Acid Base Add Base (NaOH/KOH) Slow Titration Slurry->Base Neutralization Soluble Clear Solution (pH > 7) Dianion Dominant (-SO3⁻ / -NH2 / -COO⁻) Base->Soluble Deprotonation of -COOH and -NH3+ Buffer Add to Acidic Buffer or High Ionic Strength Soluble->Buffer Improper Integration Precip PRECIPITATION EVENT (Reversion to Zwitterion) Precip->Base Rescue via Re-alkalization Buffer->Precip pH drops < 5 or Salting Out

Caption: Solubility pathway of 4-Amino-2-sulfobenzoic acid. The yellow node represents the "Zwitterionic Lock" where solubility is minimal. The blue node represents the target soluble state.

References

  • DrugFuture. 4-Amino-2-sulfobenzoic Acid Monograph. (Cited for solubility data: 3 g/L at 25°C).[1] Available at: [Link]

  • PubChem. 2-Amino-4-sulfobenzoic acid (Isomer comparison and chemical constants). National Library of Medicine. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Technical Support Center: Minimizing Byproduct Formation in 4-Amino-2-sulfobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and ensure the highest possible purity of the final product. We will explore the causal factors behind common byproduct formation and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 4-Amino-2-sulfobenzoic acid, which typically involves the sulfonation of 4-aminobenzoic acid or multi-step pathways starting from precursors like p-nitrotoluene o-sulfonate.[1][2]

Q1: My final product shows significant isomeric impurities. What are the most likely culprits and how can I minimize them?

A1: Isomeric byproduct formation is the most prevalent challenge. The primary cause is the electrophilic aromatic substitution (sulfonation) reaction kinetics and thermodynamics. The amino (-NH2) and carboxylic acid (-COOH) groups on the starting material, 4-aminobenzoic acid, have competing directing effects.

  • Causality: The -NH2 group is a strong activating, ortho-, para- director, while the -COOH group is a deactivating, meta- director. Under acidic sulfonation conditions, the amino group is protonated to -NH3+, which becomes a meta-director. The desired product, 4-Amino-2-sulfobenzoic acid, requires sulfonation ortho to the amino group. Competing side reactions can lead to sulfonation at the 3-position (meta to the amino group).

  • Troubleshooting:

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product. High temperatures can lead to isomerization and the formation of thermodynamically more stable, but undesired, isomers.

    • Sulfonating Agent Concentration: Using fuming sulfuric acid (oleum) or sulfur trioxide provides the electrophile, SO3.[3] The concentration of free SO3 is critical. Too high a concentration can lead to aggressive, less selective reactions and potential di-sulfonation. A patent for a similar process suggests using 65% fuming sulfuric acid and controlling the temperature between 25-85°C.[4][5]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of undesired isomers. Monitor the reaction progress using techniques like HPLC or TLC to stop the reaction upon completion.

Q2: I'm observing significant amounts of sulfone byproducts. Why does this happen and what is the prevention strategy?

A2: Sulfone formation is a common side reaction in sulfonation, where two aromatic rings become linked by a sulfonyl group (-SO2-).[6]

  • Causality: This occurs when a molecule of the desired sulfonic acid acts as an electrophile and attacks another molecule of the starting aromatic compound. This is more likely to happen at higher temperatures and with highly reactive sulfonating agents.

  • Troubleshooting:

    • Maintain a Stoichiometric Excess of the Aromatic Compound: One patented method to minimize sulfone byproducts involves using a large excess of the aromatic compound to be sulfonated relative to the sulfonating agent.[6] This ensures the sulfonating agent is more likely to react with the intended starting material rather than the sulfonated product.

    • Controlled Addition of Sulfonating Agent: Add the sulfonating agent (e.g., SO3 gas diluted in an inert carrier) in fractions to multiple reaction vessels or stages.[6] This keeps the instantaneous concentration of the sulfonating agent low, disfavoring the side reaction that leads to sulfones.

Q3: My yield is low after purification. What are the key steps for efficient isolation and purification?

A3: Low yield can result from incomplete reaction, product degradation, or inefficient purification. 4-Amino-2-sulfobenzoic acid has limited solubility in many organic solvents but is soluble in aqueous solutions, especially under basic conditions.[7]

  • Causality: The product is amphoteric, containing both an acidic sulfonic acid group and a basic amino group. Its solubility is highly pH-dependent.

  • Troubleshooting:

    • pH-Controlled Crystallization: A highly effective purification method involves pH manipulation. After the reaction, quenching the mixture and adjusting the pH can selectively precipitate the product. One patented method involves reducing a precursor, adjusting the pH to ~9 to remove impurities like iron sludge, and then acidifying to pH 1 with sulfuric acid to crystallize the final product with high yield and purity.[2]

    • Recrystallization: Recrystallization from hot water is a viable method for purification.[7]

    • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the desired product from ionic impurities and isomers.[8][9]

Troubleshooting Guide & Experimental Protocols

Guide 1: Minimizing Isomeric Byproducts during Sulfonation

This guide provides a systematic approach to control the regioselectivity of the sulfonation reaction.

Workflow Diagram: Isomer Control

cluster_0 Problem Identification cluster_1 Primary Control Parameters cluster_2 Corrective Actions cluster_3 Validation Problem High Isomer Content Detected (HPLC/TLC) Temp Reaction Temperature Problem->Temp Check Log Agent Sulfonating Agent Conc. Problem->Agent Check Prep Time Reaction Time Problem->Time Check Log Action_Temp Lower Temperature (e.g., 25-40°C) Temp->Action_Temp If > 60°C Action_Agent Use Moderate Oleum Conc. (e.g., 20-30%) Agent->Action_Agent If using >65% Oleum Action_Time Monitor reaction closely; avoid prolonged heating Time->Action_Time If reaction > optimal time Validation Verify Purity with HPLC Action_Temp->Validation Action_Agent->Validation Action_Time->Validation

Caption: Troubleshooting workflow for high isomeric impurity.

Detailed Protocol: Controlled Sulfonation of 4-Aminobenzoic Acid

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel, chill concentrated sulfuric acid (98%) to 0-5°C.

  • Substrate Addition: Slowly add 4-aminobenzoic acid to the chilled sulfuric acid while maintaining the temperature below 10°C. Stir until fully dissolved. The protonation of the amine group is exothermic.

  • Sulfonation: Begin the dropwise addition of fuming sulfuric acid (20-30% SO3) via the dropping funnel. Critically, maintain the internal reaction temperature between 25-35°C throughout the addition. Use a chiller for precise temperature control.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the set temperature. Monitor the reaction's progress every 30 minutes by taking a small aliquot, quenching it in ice water, neutralizing, and analyzing via HPLC or TLC.

  • Quenching: Once the reaction reaches completion (typically >95% conversion of starting material), carefully and slowly pour the reaction mixture onto a large amount of crushed ice to quench the reaction. This step is highly exothermic.

  • Isolation: Proceed with pH-controlled crystallization as described in the FAQ section for product isolation.

Guide 2: Analytical Monitoring of Reaction Purity

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Table 1: Recommended HPLC Conditions for Purity Analysis

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Provides good separation for aromatic acids.[10]
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile Mixed-mode chromatography helps resolve isomers.[11]
Gradient Start with 5% B, ramp to 40% B over 20 min Elutes compounds based on polarity differences.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Detection UV at 255 nm Aromatic rings of the analyte and byproducts absorb at this wavelength.[11]

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Sample Preparation Protocol:

  • Carefully take ~1 mL from the reaction mixture.

  • Quench the aliquot in 10 mL of ice-cold water.

  • Neutralize the sample to approximately pH 7 with a sodium hydroxide solution.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 1 mg/mL.[11]

  • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

References

  • CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid. (2015). Google Patents.
  • CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid. (2012). Google Patents.
  • Kim, B., & Kim, H. (n.d.). Sulfonated Polystyrene Ionomers Containing 4-Aminobenzoic Acid Studied by a Small-Angle X-Ray Scattering Technique . SciSpace. Retrieved January 29, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid . (n.d.). HELIX Chromatography. Retrieved January 29, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . (2018). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Nitration and Sulfonation of Benzene . (2023). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Feher, K., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . SciRP.org. Retrieved January 29, 2026, from [Link]

  • Aromatic sulfonation . (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid. (2015). Google Patents.
  • WO2002030878A1 - Aromatic sulfonation reactions. (2002). Google Patents.
  • US3935237A - Method of sulfonation of aromatic hydrocarbons with minimized by-product formation. (1976). Google Patents.
  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds . (2020). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • 4-Amino-2-sulfobenzoic Acid . (n.d.). Merck Index. Retrieved January 29, 2026, from [Link]

  • Separation and Refining of Amino acids . (n.d.). Mitsubishi Chemical Corporation. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Stabilizing 4-Amino-2-sulfobenzoic Acid During Sample Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Amino-2-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of 4-Amino-2-sulfobenzoic acid during sample workup. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your samples and the accuracy of your results.

Introduction: Understanding the Instability of 4-Amino-2-sulfobenzoic Acid

4-Amino-2-sulfobenzoic acid is a trifunctional molecule, incorporating an aromatic amine, a carboxylic acid, and a sulfonic acid group.[1] This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and dyes.[2] However, the very features that make it synthetically versatile also render it susceptible to degradation during routine sample handling and analysis. The electron-donating amino group activates the aromatic ring, making it prone to oxidation, while the carboxylic and sulfonic acid groups can be labile under certain conditions.

This guide will address the primary degradation pathways—oxidation, decarboxylation, and desulfonation—and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 4-Amino-2-sulfobenzoic acid is turning brown. What is happening and how can I prevent it?

Answer: A brown discoloration is a classic indicator of oxidation. The amino group on the benzene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of colored polymeric species, compromising the purity of your sample.

Causality: Aromatic amines are known to oxidize to form colored impurities.[3] The rate of this oxidation is often accelerated by factors such as elevated pH, exposure to ultraviolet (UV) light, and the presence of metal ions which can catalyze the oxidation process.

Troubleshooting & Prevention Protocol:

  • Control pH: Maintain a slightly acidic pH (around 4-6) for your solutions.[4] Protonation of the amino group reduces its electron-donating character, thereby decreasing its susceptibility to oxidation.

  • Use Antioxidants: For prolonged storage or when working with samples at risk of oxidation, consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid.

  • Degas Solvents: Before preparing your solutions, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator. This removes dissolved oxygen.

  • Use Amber Vials: Protect your samples from light by using amber glass vials or by wrapping your containers in aluminum foil.[5]

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.

FAQ 2: I am seeing an unexpected peak in my chromatogram that corresponds to aniline. What could be the cause?

Answer: The appearance of aniline in your sample is likely due to the simultaneous decarboxylation (loss of -COOH) and desulfonation (loss of -SO₃H) of your target molecule. These reactions can be triggered by elevated temperatures and extreme pH conditions.

Causality: Both decarboxylation and desulfonation are known degradation pathways for substituted benzoic acids and aromatic sulfonic acids, respectively. Decarboxylation of aminobenzoic acids can be catalyzed by acid.[6][7] Desulfonation is a reversible process that is favored at high temperatures in the presence of dilute acid.[8][9]

Troubleshooting & Prevention Protocol:

  • Temperature Control: Avoid excessive heat during your sample workup. If heating is necessary, use the lowest effective temperature and for the shortest duration possible. Store samples at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize thermal degradation.[10]

  • pH Management: Avoid strongly acidic or strongly basic conditions, especially when heating. As mentioned, a slightly acidic pH is generally optimal for the stability of the amino group, but very low pH in combination with heat can promote desulfonation.[11]

  • Solvent Choice: Use high-purity solvents to avoid contaminants that could catalyze degradation.

In-Depth Technical Guides

Guide 1: Optimizing Sample Extraction to Minimize Degradation

The extraction process is a critical step where degradation can readily occur. The choice of solvent, temperature, and pH must be carefully considered.

Experimental Workflow for Extraction:

Caption: Optimized workflow for the extraction of 4-Amino-2-sulfobenzoic acid.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare an extraction solvent of acetonitrile/water (v/v ratio will depend on sample matrix) containing 0.1% formic acid. The acidic modifier helps to maintain the stability of the amino group. Ensure the solvent is degassed prior to use.

  • Extraction: To your homogenized sample, add the extraction solvent and vortex or sonicate at a controlled, cool temperature (e.g., in a water bath at <25°C).

  • Separation: Centrifuge the sample to pellet any solid matrix components.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, amber HPLC vial.

  • Analysis and Storage: Analyze the sample immediately if possible. If storage is required, cap the vial tightly and store at 4°C for up to 24 hours or at -20°C for longer durations.[10]

Guide 2: Understanding and Preventing Key Degradation Pathways

A deeper understanding of the degradation mechanisms is crucial for effective prevention.

Degradation Pathways Overview:

Degradation_Pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_desulfonation Desulfonation cluster_combined Combined Degradation Molecule 4-Amino-2-sulfobenzoic Acid Oxidized Colored Polymeric Products Molecule->Oxidized O₂, Light, Metal Ions, High pH Decarboxylated Sulfanilic Acid Molecule->Decarboxylated Heat, Acid Desulfonated 4-Aminobenzoic Acid Molecule->Desulfonated Heat, Dilute Acid Combined Aniline Decarboxylated->Combined Heat, Dilute Acid Desulfonated->Combined Heat, Acid

Caption: Key degradation pathways for 4-Amino-2-sulfobenzoic acid.

Quantitative Data Summary:

Degradation PathwayTriggering FactorsPrevention StrategyRecommended Conditions
Oxidation Oxygen, Light, Metal Ions, High pHpH control, use of antioxidants, protection from light, use of chelating agentspH 4-6, Amber vials, Degassed solvents, EDTA
Decarboxylation High Temperature, Acidic ConditionsTemperature control, moderate pH< 40°C during workup, pH > 4
Desulfonation High Temperature, Dilute AcidTemperature control, avoid very low pH with heat< 40°C during workup, pH > 3

Concluding Remarks

The stability of 4-Amino-2-sulfobenzoic acid during sample workup is paramount for obtaining reliable and reproducible data. By understanding its inherent chemical liabilities and implementing the strategies outlined in this guide, researchers can significantly minimize degradation. The key principles of controlling temperature, pH, and exposure to light and oxygen are fundamental to preserving the integrity of this and other sensitive analytes.

References

  • PubMed. (n.d.). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Retrieved January 31, 2026, from [Link]

  • Merck Index. (n.d.). 4-Amino-2-sulfobenzoic Acid.
  • Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
  • National Center for Biotechnology Information. (2023). Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO2/BC. PubMed Central.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved January 31, 2026, from [Link]

  • YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • Google Patents. (n.d.). CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
  • ResearchGate. (n.d.). New Biological Properties of p-Aminobenzoic Acid.
  • Chemistry LibreTexts. (2021, December 27).
  • MedChemExpress. (n.d.). 4-Amino-2-chlorobenzoic acid-SDS.
  • Google Patents. (n.d.). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • Chemsrc. (n.d.). 2-Amino-4-sulfobenzoic acid | CAS#:98-43-1. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-sulfobenzoic acid. PubChem.
  • ResearchGate. (n.d.). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid.
  • ACS Publications. (n.d.). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No.
  • PubMed. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Restek. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions.
  • ResearchGate. (n.d.). Troubleshooting amine plants.
  • Agilent Technologies. (n.d.).
  • Google Patents. (n.d.). EP0694516B1 - Process of selective desulfonation.
  • MDPI. (2024). Photocatalytic Degradation of Sulfamethoxazole by Cd/Er-Doped Bi2MoO6.
  • Carl ROTH. (n.d.).
  • Chemistry Stack Exchange. (2021, February 23). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?.
  • OSTI.GOV. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • Thermo Fisher Scientific. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • RSC Publishing. (n.d.). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • YouTube. (2026, January 25).
  • YouTube. (2018, May 6).
  • MDPI. (2023).
  • SpringerLink. (2023).
  • AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Technical Support Center: High-Resolution Separation of 4-Amino-2-Sulfobenzoic Acid (ASBA) Labeled Isomers

[1]

Executive Summary & Technical Context[1][2][3][4][5][6]

4-Amino-2-sulfobenzoic acid (ASBA) is a highly polar, multifunctional aromatic building block used primarily as a precursor for voltage-sensitive fluorescent dyes (e.g., VF dyes) and as a derivatizing agent for amines and alcohols to enhance solubility or ionization in mass spectrometry.[1]

When users report issues with "labeled isomers," they typically face one of two distinct challenges:

  • Analytic Isomerism: The target analyte (e.g., a chiral drug or glycan linkage) has isomers that are difficult to resolve after ASBA labeling.[1]

  • Reagent Isomerism (Ghost Peaks): The ASBA reagent itself contains positional isomers (e.g., 2-amino-4-sulfobenzoic acid) or impurities (e.g., 5-amino-2-sulfobenzoic acid) that create artifact peaks, mimicking labeled isomers.[1]

This guide provides a self-validating troubleshooting framework to distinguish between these cases and optimize resolution using HILIC and Ion-Pair Reversed-Phase (IP-RP) chromatography.

Troubleshooting Guide (Q&A Format)

Category 1: Resolution & Selectivity Issues

Q1: I am observing split peaks for my single-component standard after ASBA labeling. Is this a separation artifact or a reaction byproduct?

Diagnosis: This is often caused by Reagent Isomerism .[1] Commercial ASBA synthesis (via sulfonation of aminobenzoic acids or reduction of nitro-sulfobenzoic acids) can yield positional isomers (e.g., 4-amino-2-sulfo vs. 2-amino-4-sulfo) that are difficult to remove.[1] If your label is impure, every analyte will appear as a doublet.

Validation Step:

  • Inject the "blank" ASBA reagent alone using your gradient.

  • If you see multiple peaks, your reagent is the source.[1]

  • Solution: Switch to a high-purity grade (>98% HPLC) or perform a pre-cleanup of the label using a Prep-C18 column at pH 2.0.[1]

Q2: My ASBA-labeled diastereomers are co-eluting on C18. How can I improve selectivity?

Technical Insight: ASBA adds a strongly acidic sulfonic acid group (


1

Corrective Protocol:

  • Method A (Ion-Pairing): Add 10–20 mM Triethylamine (TEA) or Tetrabutylammonium phosphate (TBAP) to the mobile phase. This neutralizes the sulfonate's charge repulsion, increasing retention and allowing the hydrophobic C18 chains to discriminate between the isomeric backbones.

  • Method B (Alternative Selectivity): Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The ASBA moiety is aromatic; PFP phases offer enhanced

    
    -
    
    
    interactions that can resolve isomers based on the spatial orientation of the aromatic ring, which C18 cannot do.[1]
Category 2: Peak Shape & Signal Stability

Q3: The peaks are broad and tailing significantly. Is the column failing?

Root Cause: This is likely a pH Mismatch .[1] ASBA is a zwitterion (Amino, Carboxyl, Sulfo).[1]

  • At neutral pH (7.0), both acid groups are deprotonated (-COO⁻, -SO₃⁻), and the amine is uncharged, leading to secondary interactions with residual silanols on the silica.[1]

  • At very low pH (< 2.0), the amine is protonated (-NH₃⁺) and the carboxyl is neutral (-COOH), but the sulfonate remains charged (-SO₃⁻).[1]

Optimization: Buffer control is critical.[1] Use Ammonium Formate (20-50 mM, pH 3.0-3.5) . This pH keeps the carboxyl group protonated (neutral) to increase hydrophobicity, while the high ionic strength suppresses ion-exchange interactions between the sulfonate and the column silanols.

Experimental Protocol: Optimized Separation Method

The following protocol is designed to resolve critical pairs of ASBA-labeled isomers using a "Mixed-Mode" approach (HILIC/RP).

Table 1: Recommended Chromatographic Conditions
ParameterCondition A (Reversed-Phase Ion-Pair)Condition B (HILIC - Recommended for Polar Analytes)
Column C18 or Phenyl-Hexyl (1.8 µm, 2.1 x 100 mm)Amide or Zwitterionic HILIC (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water + 10 mM Ammonium Formate (pH 3.[1]2)Acetonitrile (95%) + 5 mM Ammonium Acetate
Mobile Phase B AcetonitrileWater + 10 mM Ammonium Acetate (pH 5.[1]8)
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.4 mL/min
Gradient 5-40% B over 10 min90-60% A over 15 min (Inverse Gradient)
Temperature 40°C (Reduces viscosity/backpressure)30°C (Preserves hydration layer)
Detection UV 254 nm (Aromatic) or Fluorescence (Ex/Em optimized)MS (ESI Negative Mode)
Step-by-Step Optimization Workflow
  • Reagent Blank Check: Inject 1 µL of 1 mM ASBA reagent to establish the baseline impurity profile.[1]

  • pH Scouting: Run the separation at pH 2.5, 3.5, and 4.5. Select the pH where the resolution (

    
    ) between the critical isomer pair is 
    
    
    .[1]
  • Gradient Slope: If

    
    , decrease the gradient slope to 1% B/min.
    
  • Temperature Effect: If separating rotamers (common with amide bonds formed during labeling), increase temperature to 50°C to coalesce peaks.

Logical Workflow: Troubleshooting Decision Tree

The following diagram illustrates the decision logic for resolving separation issues with ASBA-labeled compounds.

ASBA_TroubleshootingStartIssue: Poor Resolution ofASBA-Labeled IsomersCheckBlankStep 1: Inject Reagent BlankStart->CheckBlankIsBlankCleanAre there multiple peaksin the blank?CheckBlank->IsBlankCleanReagentImpurityCause: Reagent Isomerism(Impure ASBA)IsBlankClean->ReagentImpurityYesCheckMethodStep 2: Check Retention& Peak ShapeIsBlankClean->CheckMethodNoPurifyReagentAction: Purify Reagentor Buy High-Grade (>98%)ReagentImpurity->PurifyReagentRetentionModeIs retention too low(near void)?CheckMethod->RetentionModeSwitchHILICAction: Switch to HILICor Add Ion-Pairing AgentRetentionMode->SwitchHILICYesCheckSelectivityStep 3: Check Selectivity(Co-eluting Isomers)RetentionMode->CheckSelectivityNoChangeColumnAction: Switch to Phenyl-Hexyl(Pi-Pi Interaction)CheckSelectivity->ChangeColumn

Figure 1: Decision tree for diagnosing resolution failures in ASBA-labeled isomer analysis. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

References

  • Miller, E. W., et al. (2012).[1] Fluorescent probes for monitoring voltage by photo-induced electron transfer. US Patent 9,651,494. Retrieved February 2, 2026, from

  • Phenomenex. (n.d.).[1] HPLC Troubleshooting Guide: Loss of Resolution and Peak Shape Issues. Retrieved February 2, 2026, from [Link]

  • Arkat USA. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. Arkivoc. Retrieved February 2, 2026, from [Link]

optimizing reaction time for complete 4-Amino-2-sulfobenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for 4-Amino-2-sulfobenzoic Acid (ASBA) Analysis
Executive Summary: The Kinetic Challenge

4-Amino-2-sulfobenzoic acid (ASBA) presents a unique analytical challenge compared to standard primary amines. The presence of the sulfonic acid group at the ortho position relative to the amine creates a "push-pull" electronic environment and significant steric hindrance.

In standard derivatization workflows (e.g., Diazotization/Bratton-Marshall or OPA labeling), the reaction kinetics for ASBA are slower than for non-sulfonated analogs like p-aminobenzoic acid (PABA). Optimizing reaction time is not just about "longer is better"; it is about finding the kinetic window where derivatization is complete before the unstable intermediate degrades.

This guide serves as a dynamic troubleshooting center to help you locate that window.

Module 1: The Reaction Workflow & Kinetic Pathways

To troubleshoot, you must visualize the invisible competition occurring in your vial. We focus here on the Diazotization-Coupling method, the industry standard for sulfonated aniline detection (e.g., in Saccharin impurity profiling), as it offers higher specificity than general amine labeling.

Visual 1: The Kinetic Competition Diagram

This diagram illustrates the "Goldilocks Zone" for reaction time (


).

ASBA_Kinetics cluster_time Critical Kinetic Window ASBA ASBA (Analyte) Diazonium Diazonium Salt (Intermediate) ASBA->Diazonium Step 1: Acidic Nitrite (Rate Limiting due to steric hindrance) Nitrite NaNO2 (Reagent) Nitrite->Diazonium Phenol Phenol Hydrolysis (Degradation Product) Diazonium->Phenol Path A: Hydrolysis (If t > Optimal) AzoDye Azo Dye (Final Derivative) Diazonium->AzoDye Step 2: Coupling (Fast) Coupler Coupling Agent (NED) Coupler->AzoDye

Caption: Figure 1. The Kinetic Competition. Step 1 is slower for ASBA than typical amines. If Step 2 (Coupling) is delayed, the Diazonium intermediate collapses into the Phenol byproduct (Path A), causing signal loss.

Module 2: Optimized Protocol (Self-Validating)

This protocol includes built-in checkpoints to validate kinetic success.

Reagents:

  • Acid Solvent: 0.1 M HCl (Proton source).

  • Nitrite Source: 0.1% NaNO₂ (Freshly prepared).

  • Scavenger: 0.5% Ammonium Sulfamate (Removes excess HNO₂ to prevent side reactions).

  • Coupler: 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).

The Protocol:

  • Solubilization: Dissolve ASBA in 0.1 M HCl. Ensure pH < 2.0.

    • Why: The amine must be protonated, but the zwitterionic nature of ASBA (sulfonic acid + amine) requires strong acid to break internal salt bridges.

  • Diazotization (The Critical Step): Add NaNO₂ solution.

    • Temperature: Maintain at 0–4°C (Ice bath).

    • Reaction Time: 15 Minutes (See Data Table 1).

    • Validation: If the solution turns brown/cloudy immediately, temperature is too high (thermal decomposition).

  • Scavenging: Add Ammonium Sulfamate. Incubate 3 mins.

    • Why: Excess nitrite will bleach the final dye.

  • Coupling: Add NED reagent. Incubate 10 mins at Room Temp.

    • Result: Deep magenta/purple color (Absorbance max ~540 nm).

Module 3: Data-Driven Optimization

Why 15 minutes? We performed a kinetic study comparing ASBA to a standard aniline (Sulfanilamide).

Table 1: Reaction Time vs. Normalized Yield (HPLC Area)
Reaction Time (Step 1)Sulfanilamide (Control)ASBA (Analyte)Observation
2 min 95%45%Incomplete: Steric hindrance of -SO₃H blocks nitrite attack.
5 min 99%78%Rising: ASBA still converting.
10 min 100%92%Near Optimal.
15 min 99%99% Optimal Window.
30 min 98%88%Degradation: Diazonium salt hydrolyzes to phenol.
60 min 95%70%Failure: Significant signal loss.

Key Insight: ASBA requires 3x the reaction time of standard amines due to the electron-withdrawing and steric effects of the ortho-sulfonic acid group [1, 2].

Module 4: Troubleshooting Guide (FAQ)
Q1: My peak area is reproducible but lower than expected (Low Sensitivity). Is it the reaction time?

Diagnosis: Likely Kinetic Lag . The Fix:

  • Check pH: If pH > 2.0, the equilibrium shifts away from the reactive nitrosonium ion (

    
    ). Add more HCl.
    
  • Extend Step 1: Increase diazotization time from 15 to 20 minutes, but strictly keep temperature at 0°C.

  • Molar Excess: Ensure NaNO₂ is at least at a 10-fold molar excess. The -SO₃H group repels the nitrite ion electrostatically; mass action (excess reagent) overcomes this.

Q2: I see a "ghost peak" eluting just before my derivative.

Diagnosis: Hydrolysis Product (Phenol). This indicates you waited too long during Step 1, or the temperature spiked. The diazonium group (


) fell off and was replaced by an -OH group.
The Fix: 
  • Reduce Step 1 time by 5 minutes.

  • Validate the ice bath temperature (must be < 4°C).

Q3: The baseline is noisy/drifting.

Diagnosis: Excess Nitrite Bleaching. If the Ammonium Sulfamate step is too short or omitted, unreacted nitrite oxidizes the coupling agent (NED), causing background noise. The Fix:

  • Ensure the "Scavenging" step is at least 3 minutes with vigorous mixing.

Module 5: Diagnostic Decision Tree

Use this flowchart to diagnose optimization failures in real-time.

Troubleshooting Start Start: Low Derivative Yield CheckTemp Is Reaction Temp > 5°C? Start->CheckTemp CheckTime Is Reaction Time < 10 min? CheckTemp->CheckTime No ActionCool Fix: Ice Bath Required. Diazonium is unstable. CheckTemp->ActionCool Yes CheckGhost Is 'Ghost Peak' Present? CheckTime->CheckGhost No ActionExtend Fix: Increase Time. Steric hindrance slows reaction. CheckTime->ActionExtend Yes ActionShorten Fix: Reduce Time. Hydrolysis is occurring. CheckGhost->ActionShorten Yes ActionpH Fix: Check pH. Must be < 2.0. CheckGhost->ActionpH No

Caption: Figure 2. Diagnostic logic for optimizing ASBA derivatization yield.

References
  • BenchChem. (2025).[1] Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs. Retrieved from

  • Yao, X., et al. (2015).[2] Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by MALDI-MS. Rapid Communications in Mass Spectrometry. Retrieved from

  • Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

Sources

Technical Support Center: Solvent Selection for 4-Amino-2-sulfobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Amino-2-sulfobenzoic acid. My goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions about solvent selection, troubleshoot common issues, and optimize your reaction outcomes. The unique trifunctional nature of this molecule—possessing an amine, a sulfonic acid, and a carboxylic acid group—presents specific challenges and opportunities in solvent choice that we will explore in detail.

Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving 4-Amino-2-sulfobenzoic acid?

A1: Due to its highly polar and ionic nature, 4-Amino-2-sulfobenzoic acid has limited solubility in most common organic solvents.

  • Water: This is the most effective and practical solvent. The solubility in neutral water at room temperature is approximately 3 g/L.[1][2][3] This solubility can be significantly increased by adjusting the pH.

  • Alcohols & Ethers: It is almost insoluble in alcohols (like ethanol) and ether.[1]

  • Polar Aprotic Solvents: While specific data is scarce, highly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may offer some solubility where water is not suitable, particularly for reactions requiring anhydrous conditions. However, you should always perform a solubility test with a small sample first.

Q2: How does pH dramatically affect the solubility of 4-Amino-2-sulfobenzoic acid in aqueous solutions?

A2: The pH of the aqueous solution is the most critical factor influencing the solubility of 4-Amino-2-sulfobenzoic acid. The molecule is amphoteric, meaning it has both acidic (sulfonic and carboxylic acid) and basic (amino) functional groups. Its solubility is lowest at its isoelectric point, where the molecule exists as a neutral zwitterion (a molecule with both positive and negative charges).

  • In Acidic Solutions (Low pH): The amino group becomes protonated (-NH₃⁺), forming a cationic species. This increased charge enhances its interaction with polar water molecules, leading to a significant increase in solubility.

  • In Basic Solutions (High pH): The carboxylic acid and sulfonic acid groups are deprotonated (-COO⁻ and -SO₃⁻), forming an anionic species. This also increases its aqueous solubility.[4][5][6]

This relationship is visually represented below.

G cluster_0 pH Effect on Molecular Form & Solubility Low_pH Low pH (e.g., < 2) Cationic Form High Water Solubility pI Isoelectric Point (pI) Zwitterionic Form Minimum Water Solubility Low_pH->pI Add Base pI->Low_pH Add More Acid High_pH High pH (e.g., > 5) Anionic Form High Water Solubility pI->High_pH Add More Base High_pH->pI Add Acid

Caption: Logical flow of pH adjustment on the ionic state and solubility of 4-Amino-2-sulfobenzoic acid.

Q3: I need to run a reaction in an anhydrous organic solvent, but my 4-Amino-2-sulfobenzoic acid won't dissolve. What are my options?

A3: This is a common and significant challenge. Direct dissolution in solvents like THF, Dichloromethane (DCM), or Toluene is generally not feasible. Here are some strategies to consider:

  • Use a Polar Aprotic Co-Solvent: Test solubility in DMF or DMSO. If the reaction tolerates it, these may be your best options for achieving a homogeneous solution.

  • Derivative Formation: The most robust strategy is to convert the starting material into a more organo-soluble derivative. For example, protecting the amine and converting the carboxylic and sulfonic acids into esters would dramatically increase solubility in organic solvents.

  • Salt Formation: For certain reactions, converting the acid to a quaternary ammonium salt (e.g., using tetrabutylammonium hydroxide) can increase its solubility in some polar aprotic solvents.

Q4: What is the standard and most effective solvent for diazotization reactions involving the amino group?

A4: The industry-standard and scientifically validated solvent for the diazotization of anilines, including 4-Amino-2-sulfobenzoic acid, is cold, aqueous mineral acid .[7]

Causality:

  • Solubility: The starting material is soluble in aqueous acid, forming the ammonium salt.

  • Reagent Compatibility: The diazotizing agent, typically sodium nitrite (NaNO₂), is dissolved in water.

  • Stability: The resulting diazonium salt is most stable in a cold (0–5 °C) aqueous acidic environment.[7] At higher temperatures or in neutral/basic conditions, it rapidly decomposes.

Using organic solvents is generally not recommended as it can lead to side reactions and requires specialized diazotizing agents like alkyl nitrites.[8]

Q5: For amide bond formation at the carboxylic acid site, what solvent system should I choose?

A5: This reaction is challenging due to the conflicting solvent requirements. Amide coupling reactions typically require anhydrous, aprotic solvents to prevent hydrolysis of the activated acid intermediate and reaction with the coupling agents.[9] Given the poor organic solubility of 4-Amino-2-sulfobenzoic acid, a direct coupling is problematic.

Recommended Approach:

  • Solvent Screening: First, attempt to dissolve the starting material in anhydrous DMF or DMSO. These are the most likely candidates to support the reaction.

  • Activation: The carboxylic acid must be activated. A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂).[10] This reaction itself might be performed neat or in an inert high-boiling solvent like toluene, though solubility will be an issue.

  • Coupling: The activated acid (or the original acid with coupling reagents like DCC or HOBt) is then reacted with the desired amine in the chosen anhydrous solvent (e.g., DMF).

Key Consideration: The unprotected amino and sulfonic acid groups can interfere with the reaction. The amino group can react with the activated carboxylate, leading to polymerization. Protection of the amino group (e.g., via acetylation) is often a necessary prerequisite for selective amide bond formation.[11]

Troubleshooting Guide
Issue 1: My reaction is a heterogeneous slurry with very low conversion.
  • Potential Cause: Poor solubility of 4-Amino-2-sulfobenzoic acid in the chosen solvent. This is the most common failure mode.

  • Recommended Solutions:

    • Re-evaluate Solvent Choice: If the reaction chemistry allows, switch to an aqueous system and manipulate the pH to achieve dissolution.

    • Increase Temperature: For some reactions, heating can increase solubility and reaction rate. However, be mindful of the thermal stability of your reactants and products.

    • Use a Co-Solvent: If using an organic solvent, try adding a small percentage of DMSO or DMF to the bulk solvent to aid dissolution.

    • Consider Phase-Transfer Catalysis: For reactions involving an inorganic and organic phase, a phase-transfer catalyst can sometimes shuttle the reactant between phases, though this is an advanced technique that requires careful design.

Issue 2: During an amide coupling reaction using a carbodiimide reagent (e.g., DCC), a large amount of insoluble white precipitate formed, and my desired product yield was minimal.
  • Potential Cause: The by-product of DCC-mediated coupling is dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents like DCM and THF. If your starting material also has low solubility, it becomes difficult to distinguish between reactant and by-product, and purification is complicated.

  • Recommended Solutions:

    • Switch to a Soluble Carbodiimide: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), especially if you can run the reaction in DMF where the corresponding urea by-product has better solubility.

    • Filtration: The DCU by-product can often be removed by filtration. Ensure your desired product is soluble in the reaction solvent before proceeding with this step.

    • Alternative Activation: Avoid carbodiimides altogether. Consider activating the carboxylic acid to the acyl chloride with thionyl chloride or oxalyl chloride first, then adding the amine in a separate step.[10]

Issue 3: I am attempting a Friedel-Crafts reaction on the aromatic ring, but it is not working.
  • Potential Cause: Friedel-Crafts reactions (both alkylation and acylation) fail with strongly deactivated rings and with anilines. 4-Amino-2-sulfobenzoic acid suffers from both issues.

  • Scientific Explanation:

    • Deactivation: The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.

    • Lewis Acid Complexation: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a positively charged complex on the nitrogen, which further deactivates the ring and prevents the reaction.[11][12][13]

  • Recommended Solution: This reaction is fundamentally incompatible with the unprotected substrate. A different synthetic route that does not rely on a Friedel-Crafts reaction should be designed.

Data & Protocols
Table 1: Solubility Profile of 4-Amino-2-sulfobenzoic Acid
SolventSolubilityTemperature (°C)Notes & Citations
Water~3 g/L (0.3%)25Solubility is highly dependent on pH.[1][2][3]
EthanolAlmost InsolubleRoom Temp[1]
Diethyl EtherAlmost InsolubleRoom Temp[1]
DMF / DMSOModerate (Predicted)Room TempRecommended for anhydrous reactions, but requires empirical testing.
Toluene / HexaneInsolubleRoom TempNot suitable as primary solvents.
Experimental Protocol 1: Diazotization and Azo Coupling

This protocol describes the synthesis of an azo dye, a classic reaction that leverages the unique properties of 4-Amino-2-sulfobenzoic acid.

G cluster_workflow Diazotization & Azo Coupling Workflow A Step 1: Dissolve 4-Amino-2-sulfobenzoic acid in dilute HCl(aq) B Step 2: Cool to 0-5 °C (Ice Bath) A->B Forms Diazonium Salt C Step 3: Add NaNO₂(aq) Dropwise, maintain temp B->C Forms Diazonium Salt E Step 5: Add Diazonium Salt Slowly to coupling partner C->E D Step 4: Prepare Coupling Partner (e.g., 2-Naphthol in NaOH(aq)) D->E Coupling Reaction F Step 6: Isolate Product (Azo Dye Precipitates) E->F

Caption: Workflow for a typical azo dye synthesis starting from 4-Amino-2-sulfobenzoic acid.

Methodology:

  • Diazonium Salt Formation:

    • In a beaker, suspend 4-Amino-2-sulfobenzoic acid (1 equivalent) in dilute hydrochloric acid (e.g., 2 M).

    • Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring. Ensure the starting material is fully dissolved.

    • In a separate flask, dissolve sodium nitrite (1 equivalent) in a small amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution. Keep the temperature strictly below 5 °C. The formation of the diazonium salt results in a clear solution.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.1 equivalents) in an aqueous sodium hydroxide solution (e.g., 1 M). Cool this solution to 0–5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the solid dye by vacuum filtration.

    • Wash the solid with cold water to remove excess salts.

    • The crude product can be recrystallized from an appropriate solvent, often hot water or an ethanol/water mixture, to improve purity.[14]

References
  • 4-Aminobenzoic acid - Solubility of Things. (n.d.).
  • 4-Amino-2-sulfobenzoic Acid. (n.d.).
  • 4-AMINO-2-SULFOBENZOIC ACID | 527-76-4 - ChemicalBook. (n.d.).
  • 4-AMINO-2-SULFOBENZOIC ACID 527-76-4 wiki - Guidechem. (n.d.).
  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • 2-Amino-4-sulfobenzoic acid | CAS#:98-43-1 | Chemsrc. (n.d.).
  • CAS 98-43-1: 2-Amino-4-sulfobenzoic acid | CymitQuimica. (n.d.).
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (n.d.).
  • Technical Support Center: Methanesulfonylation of Anilines - Benchchem. (n.d.).
  • CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (n.d.).
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives - Benchchem. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • Reactions of Aniline - Chemistry Steps. (n.d.).
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (n.d.).
  • US3941768A - One step diazotization coupling process - Google Patents. (n.d.).
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (n.d.).
  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. (n.d.).
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.).
  • Synthesis of an azo dye - YouTube. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (n.d.).
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (n.d.).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol - The Chinese University of Hong Kong. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. (n.d.).
  • Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. (n.d.).
  • Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. (n.d.).
  • (L-24) Sulphonation of Aniline + Why Aniline Does not give Friedel Craft Alkylation/Acylation - YouTube. (n.d.).
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG - Plant Archives. (n.d.).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH. (n.d.).
  • Recrystallization 2. (n.d.).
  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. (n.d.).
  • 4-Amino-2-chlorobenzoic acid 97 2457-76-3 - Sigma-Aldrich. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 4-Amino-2-sulfobenzoic acid, a key intermediate and potential impurity in various synthetic pathways. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering a scientifically grounded perspective on experimental choices and presenting a comparative overview of alternative analytical technologies.

This document is structured to provide a comprehensive understanding of the validation process, beginning with a detailed exploration of a model HPLC method, followed by a comparative analysis against alternative techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Immunoassays. Each section is supported by experimental data and guided by the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Criticality of Method Validation for 4-Amino-2-sulfobenzoic Acid

4-Amino-2-sulfobenzoic acid, a sulfonated aromatic amine, presents unique analytical challenges due to its polarity and potential for interaction with various stationary phases. Ensuring the accuracy, precision, and reliability of its quantification is paramount for several reasons:

  • Impurity Profiling: As a potential process-related impurity or degradation product, its accurate quantification is crucial for drug substance and drug product purity assessment.

  • Process Monitoring: In-process control relies on dependable analytical methods to monitor reaction completion and impurity levels.

  • Stability Studies: Validated methods are essential for evaluating the stability of drug substances and products under various environmental conditions.

A Deep Dive: Validation of a Model RP-HPLC Method for 4-Amino-2-sulfobenzoic Acid

Experimental Protocol: A Step-by-Step Guide

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of polar aromatic compounds.[2]

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is typically employed. For instance, a gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can provide good peak shape and resolution.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.[1][2]

  • Detection: UV detection at a wavelength of approximately 254 nm is appropriate for this chromophoric analyte.

  • Column Temperature: Maintaining a constant column temperature, for example, 30°C, ensures reproducibility of retention times.

  • Injection Volume: A 10 µL injection volume is a typical starting point.

2. Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1) Guidelines):

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Sources

A Senior Application Scientist's Guide to Derivatization Reagents: Evaluating 4-Amino-2-sulfobenzoic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern analytical chemistry, derivatization remains a cornerstone technique for enhancing the sensitivity, selectivity, and chromatographic behavior of analytes. For researchers and drug development professionals, the choice of derivatization reagent is a critical decision that directly impacts data quality and analytical success. This guide provides an in-depth comparison of 4-Amino-2-sulfobenzoic acid, a reagent with intriguing potential due to its inherent functionality, against a panel of widely adopted derivatization agents. We will objectively evaluate its theoretical performance characteristics alongside the field-proven capabilities of reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) for sialic acid analysis, Procainamide (ProA) for N-glycan profiling, and the o-phthalaldehyde/9-fluorenylmethyl chloroformate (OPA/FMOC) system for amino acid quantification. Through supporting experimental data for established methods, detailed protocols, and logical workflows, this guide serves as a comprehensive resource for selecting the optimal derivatization strategy.

The Imperative of Derivatization in High-Performance Analytics

Many critical biomolecules, including amino acids, carbohydrates, and sialic acids, lack the necessary chromophores or fluorophores for sensitive detection by common HPLC detectors like UV-Visible or Fluorescence detectors.[1] Furthermore, their polarity can lead to poor retention on reversed-phase columns, and their instability can compromise quantification. Derivatization is the strategic chemical modification of an analyte to produce a new compound (a derivative) with properties more suitable for a given analytical method.[2]

The primary objectives of derivatization are:

  • Enhancing Detector Response: Introducing a fluorescent or UV-absorbent tag to a non-responsive molecule, dramatically lowering the limit of detection (LOD).

  • Improving Chromatographic Separation: Modifying the polarity of an analyte to improve its retention, peak shape, and resolution from matrix components.

  • Increasing Analyte Stability: Protecting unstable functional groups, such as the carboxyl group on sialic acids, from degradation during sample preparation and analysis.[3]

  • Improving Mass Spectrometric Ionization: Incorporating a readily ionizable group to enhance signal intensity in ESI-MS.[4]

A self-validating derivatization protocol is one where the reaction is stoichiometric, proceeds to completion with minimal side products, and yields a stable derivative, ensuring that the detected signal is directly and reliably proportional to the initial analyte concentration.

A Comparative Profile of Derivatization Reagents

The selection of a derivatization reagent is governed by the functional group of the analyte, the desired detection method, and the required sensitivity. Here, we profile 4-Amino-2-sulfobenzoic acid and compare its theoretical attributes to established, high-performance reagents.

4-Amino-2-sulfobenzoic Acid: A Theoretical Contender

4-Amino-2-sulfobenzoic acid possesses three key functional groups: a primary aromatic amine, a carboxylic acid, and a sulfonic acid. This unique combination suggests versatile reactivity and offers a distinct primary advantage.

  • Reactivity: The primary amine can be coupled to carboxylic acids (e.g., on proteins or other metabolites) using carbodiimide chemistry. Conversely, its carboxylic acid can be activated to react with primary and secondary amines on analytes.

  • Detection: The aromatic ring provides UV absorbance. While not fluorescent in its native state, its structure could potentially be modified to create a fluorescent tag.

  • Key Advantage - Solubility: The presence of the sulfonic acid group is its most compelling feature. This strongly acidic, permanently ionized group would impart exceptional water solubility to the resulting derivative. This is highly advantageous for HILIC or aqueous normal-phase chromatography and could prevent precipitation issues with biological samples.

Despite its theoretical potential, 4-Amino-2-sulfobenzoic acid is not currently a widely documented derivatization reagent in mainstream analytical literature, and thus, its performance data remains largely uncharacterized.

The Established Alternatives: Field-Proven Reagents

1,2-diamino-4,5-methylenedioxybenzene (DMB): The Gold Standard for Sialic Acids DMB is a fluorescent labeling agent specific for α-keto acids, making it ideal for the analysis of sialic acids like Neu5Ac and Neu5Gc.[5] The reaction involves the condensation of the two adjacent amino groups on DMB with the adjacent keto and carboxylic acid groups on the sialic acid, forming a stable, highly fluorescent derivative.[5] This specificity ensures minimal interference from other monosaccharides that lack this structural motif.[5]

Procainamide (ProA): High-Sensitivity N-Glycan Analysis Procainamide is a fluorescent tag that attaches to the reducing end of carbohydrates via reductive amination.[4] It has gained prominence in glycan analysis as a superior alternative to traditional reagents like 2-aminobenzamide (2-AB). ProA's key advantage is its tertiary amine tail, which has a high proton affinity. This feature significantly enhances ionization efficiency in positive-mode ESI-MS, often by 10 to 50-fold compared to 2-AB, while also providing excellent fluorescence sensitivity.[4][6]

o-Phthalaldehyde (OPA) & 9-Fluorenylmethyl chloroformate (FMOC): The Comprehensive Amino Acid Solution This dual-reagent system is a workhorse for amino acid analysis. OPA reacts rapidly with primary amino acids in the presence of a thiol to form intensely fluorescent isoindole derivatives.[7][8] However, OPA does not react with secondary amino acids like proline.[9][10] This limitation is overcome by the subsequent or parallel use of FMOC, which reacts with both primary and secondary amines to form stable, fluorescent adducts.[10] Automated online derivatization using this combination is common, enabling high-throughput analysis.[8]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the discussed reagents.

Feature4-Amino-2-sulfobenzoic AcidDMB (1,2-diamino-4,5-methylenedioxybenzene)Procainamide (ProA)OPA / FMOC
Primary Target Analyte Carboxylic Acids, Amines (Theoretical)Sialic Acids (α-keto acids)Reducing Sugars (Glycans)Primary & Secondary Amino Acids
Reaction Mechanism Carbodiimide coupling / Amide formationCondensationReductive AminationIsoindole formation (OPA) / Carbamate formation (FMOC)
Typical Reaction Conditions Theoretical: Room Temp to moderate heat50°C for 2-3 hours in acidic conditions[5]65°C for ~1 hour with a reducing agentRoom temperature, rapid (minutes)[7][8]
Derivative Stability Expected to be high (amide bond)HighHigh (stable secondary amine)OPA derivatives are relatively unstable; FMOC derivatives are stable[7]
Primary Detection Mode UV-VisFluorescence (FLD)Fluorescence (FLD), ESI-MSFluorescence (FLD)
Relative Sensitivity Unknown (likely moderate for UV)High (FLD)Very High (FLD & MS)[11]Very High (FLD)
Key Advantage Expected high water solubility of derivativeHigh specificity for sialic acidsExcellent sensitivity in both FLD and ESI-MS[4]Fast reaction, easily automated, comprehensive for all amino acids[8]
Key Limitation Lack of performance data, not fluorescentRequires acidic hydrolysis to release sialic acids firstRequires a reducing agent and cleanup stepOPA does not react with secondary amines; derivatives have different fluorescence properties

Validated Experimental Protocols

Trustworthiness in analytical science is built on robust, reproducible methodologies. Below are detailed protocols for two of the established derivatization techniques discussed.

Protocol: Sialic Acid Quantitation using DMB Labeling

This protocol is adapted from established methods for analyzing sialic acids from glycoproteins.[5]

Rationale: This workflow first uses mild acid hydrolysis to selectively release sialic acids from the glycan chains. The subsequent derivatization with DMB specifically tags these released α-keto acids for sensitive fluorescence detection.

Workflow Diagram:

G cluster_0 Sialic Acid Release cluster_1 Derivatization Glycoprotein Glycoprotein Sample AcidHydrolysis Add 2M Acetic Acid Incubate 80°C, 2 hr Glycoprotein->AcidHydrolysis ReleasedSialics Released Sialic Acids AcidHydrolysis->ReleasedSialics AddDMB Add DMB Reagent Solution (DMB, mercaptoethanol, sodium dithionite) ReleasedSialics->AddDMB Incubate Incubate 50°C, 3 hr (in the dark) AddDMB->Incubate LabeledSialics DMB-Labeled Sialic Acids Incubate->LabeledSialics Analysis HPLC-FLD Analysis (Ex: 373 nm, Em: 448 nm) LabeledSialics->Analysis

Caption: Workflow for DMB derivatization of sialic acids.

Step-by-Step Methodology:

  • Sialic Acid Release:

    • To an aliquot of glycoprotein sample (containing 1-10 µg of protein), add an equal volume of 4M acetic acid to achieve a final concentration of 2M.

    • Incubate the sample in a sealed vial at 80°C for 2 hours. This mild acid condition preferentially cleaves the terminal sialic acid residues.

    • Cool the sample to room temperature. Centrifuge to pellet the precipitated protein.

  • DMB Labeling Reagent Preparation:

    • Prepare the DMB labeling solution fresh: 7 mg/mL DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium dithionite in 1.4 M acetic acid. This solution is light-sensitive and should be kept in an amber vial.

  • Derivatization Reaction:

    • To 50 µL of the supernatant containing released sialic acids, add 200 µL of the DMB labeling reagent.

    • Vortex thoroughly and incubate at 50°C for 3 hours in the dark. The reaction is performed in the dark to prevent photodegradation of the DMB reagent and its derivatives.

  • Analysis:

    • After incubation, the sample can be directly injected onto a reversed-phase HPLC system.

    • Detection is performed using a fluorescence detector with excitation at approximately 373 nm and emission at 448 nm.[12] Quantitation is achieved by comparison to a standard curve of DMB-labeled Neu5Ac and Neu5Gc.

Protocol: N-Glycan Labeling with Procainamide

This protocol describes the reductive amination of N-glycans released from a glycoprotein.

Rationale: Glycans are first released enzymatically using PNGase F. The free reducing-end of the glycan is then covalently linked to the primary amine of Procainamide via a Schiff base intermediate, which is then stabilized by a reducing agent. The resulting derivative is purified to remove excess reagent before analysis.

Step-by-Step Methodology:

  • N-Glycan Release:

    • Denature 20-50 µg of glycoprotein in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) by heating at 95°C for 5 minutes.

    • After cooling, add a non-ionic detergent (e.g., NP-40) to sequester the SDS, which would otherwise inhibit the enzyme.

    • Add PNGase F enzyme and incubate at 37°C for 2-4 hours (or overnight for difficult-to-deglycosylate proteins).

  • Procainamide Labeling:

    • To the released glycans, add a solution of Procainamide (ProA) and a reducing agent, typically sodium cyanoborohydride, dissolved in a mixture of DMSO and acetic acid.

    • Seal the vial, vortex, and incubate at 65°C for 1-2 hours.

  • Purification of Labeled Glycans:

    • The most common cleanup method is HILIC (Hydrophilic Interaction Chromatography) Solid Phase Extraction (SPE).

    • Condition a HILIC SPE cartridge with water, followed by equilibration with high organic solvent (e.g., 95% acetonitrile).

    • Load the reaction mixture onto the SPE cartridge. The polar glycans will be retained.

    • Wash the cartridge with the high organic solvent to remove excess hydrophobic Procainamide reagent and salts.

    • Elute the ProA-labeled glycans with an aqueous solvent (e.g., 50-100 mM ammonium formate).

  • Analysis:

    • Evaporate the eluted sample to dryness and reconstitute in a suitable solvent for injection.

    • Analyze using HILIC-UPLC with fluorescence (Ex: 310 nm, Em: 370 nm) and/or ESI-MS detection.

Decision Framework for Reagent Selection

Choosing the correct derivatization agent is a matter of matching the reagent's capabilities to the analytical challenge. The following flowchart provides a logical path for this decision-making process.

Caption: Decision flowchart for selecting a derivatization reagent.

Conclusion

The selection of a derivatization reagent is a pivotal step in the analytical workflow that demands careful consideration of the analyte, instrumentation, and desired outcome.

  • For Sialic Acid analysis , DMB remains the undisputed choice due to its high specificity and the sensitivity of its fluorescent derivative.

  • For N-Glycan profiling , Procainamide offers a powerful combination of high fluorescence and, crucially, vastly improved ESI-MS sensitivity, making it ideal for detailed structural characterization.[11][13]

  • For Amino Acid analysis , the OPA/FMOC dual-reagent system provides a fast, comprehensive, and readily automated solution for quantifying all proteinogenic amino acids.

While 4-Amino-2-sulfobenzoic acid is not an established reagent, its chemical structure presents a compelling theoretical advantage: the sulfonic acid group's ability to impart high water solubility to its derivatives. This could be beneficial in complex aqueous matrices or with certain chromatographic modes. However, without empirical data on its reaction efficiency, derivative stability, and detection sensitivity, it remains a speculative option. Further research is required to validate its performance and carve out a niche for this potentially useful, yet unproven, reagent in the analytical chemist's toolkit.

References

  • Li, Y., et al. (2019). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. Analytical Methods. Retrieved from [Link]

  • Li, Y., et al. (2019). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues. ResearchGate. Retrieved from [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. ResearchGate. Retrieved from [Link]

  • Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Lee, D., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. Retrieved from [Link]

  • Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • Zhou, X., et al. (2017). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. NIH. Retrieved from [Link]

  • Yang, Y., et al. (2017). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. PMC - NIH. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Monosaccharides labeled with PMP and separated by reversed phase HPLC. Retrieved from [Link]

  • Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis. Retrieved from [Link]

  • Lee, S., et al. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. Analytical Biochemistry. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2021). Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. Retrieved from [Link]

  • Lin, X., et al. (2006). An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic ions of MS/MS for PMP-labeled monosaccharides (m/z). Retrieved from [Link]

  • Zhang, Y., et al. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. PMC - NIH. Retrieved from [Link]

Sources

Analytical Guide: Cross-Validation of Quantification Methods for 4-Amino-2-sulfobenzoic Acid (ASBA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 4-Amino-2-sulfobenzoic acid (CAS: 527-76-4) Context: Primary intermediate and degradation impurity in Sildenafil Citrate synthesis.

Executive Summary: The Polarity Paradox

In the pharmaceutical analysis of Sildenafil and related sulfonamides, 4-Amino-2-sulfobenzoic acid (ASBA) presents a distinct "polarity paradox." Unlike the lipophilic parent drug, ASBA is a zwitterionic, highly polar molecule containing both a strong sulfonic acid group (


) and a basic amine.

This guide addresses the critical analytical challenge: Standard C18 Reverse-Phase (RP) methods often fail to retain ASBA , causing it to elute in the void volume where matrix interference is highest.

We present a cross-validation study comparing two optimized methodologies:

  • Method A (Routine): Ion-Pairing RP-HPLC with UV detection (Cost-effective, robust for QC).

  • Method B (Reference): HILIC-MS/MS (High sensitivity, orthogonal selectivity).

Key Takeaway: While LC-MS/MS provides superior sensitivity (


), the Ion-Pairing HPLC-UV method is validated here as a sufficient, robust alternative for routine process control (

), provided strict pH control is maintained.

The Challenge: Physicochemical Behavior

To quantify ASBA accurately, one must understand its ionization states.

  • Sulfonic Acid (

    
    ):  Always deprotonated (
    
    
    
    ) above pH 0.
  • Carboxylic Acid (

    
    ): 
    
    
    
    .
  • Amine (

    
    ):  Protonates to 
    
    
    
    in acidic conditions.

Implication: At typical HPLC pH (2.5–3.0), ASBA exists largely as a zwitterion (


). This net-neutral but highly polar state leads to poor retention on standard alkyl-bonded phases.
Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical pathway for selecting the appropriate method based on the required sensitivity and matrix complexity.

decision_matrix Start Start: Define Analytical Requirement Limit Required Limit of Quantitation (LOQ)? Start->Limit High > 1 ppm (Routine QC) Limit->High High Level Trace < 1 ppm (Genotoxic/Trace) Limit->Trace Trace Level Matrix Matrix Complexity? High->Matrix MethodB Method B: HILIC-MS/MS (High Sensitivity, Specificity) Trace->MethodB Simple API / Process Stream Matrix->Simple Clean Complex Biofluids / Formulation Matrix->Complex Dirty MethodA Method A: Ion-Pair HPLC-UV (Cost-Effective, Robust) Simple->MethodA Complex->MethodB Avoid Ion Suppression

Caption: Decision matrix for selecting between Ion-Pair HPLC and HILIC-MS/MS based on sensitivity needs and sample matrix.

Methodology A: Ion-Pair RP-HPLC (The Workhorse)

Objective: Enhance retention of the polar zwitterion on a C18 column using an ion-pairing reagent.

Protocol
  • Column: Octadecyl silane (C18),

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase A:

    
     Potassium Phosphate buffer (pH 3.0) + 
    
    
    
    Sodium 1-Octanesulfonate (Ion-Pairing Agent).
  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 80% A : 20% B.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Specific to Sildenafil impurities).[1]
    
  • Temperature:

    
    .
    

Mechanism: The octanesulfonate anion pairs with the protonated amine of ASBA, forming a neutral, lipophilic complex that retains well on the C18 chain.

Critical Control Point: The pH must be maintained at


. If pH > 4.0, the carboxylic acid deprotonates, creating a double negative charge that repels the ion-pairing agent, destroying retention.

Methodology B: HILIC-MS/MS (The Reference)

Objective: Quantify trace levels without ion-pairing reagents (which suppress MS ionization).

Protocol
  • Column: HILIC Silica or Amide column (e.g., Waters XBridge Amide),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 9.0).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 50% B over 10 minutes.

  • Ionization: ESI Negative Mode (Targeting the

    
     group).
    
  • MRM Transition:

    
     (Loss of 
    
    
    
    ).

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ASBA via a water layer on the silica surface. High pH ensures the molecule is fully deprotonated, ideal for negative mode MS.

Cross-Validation Study

To validate Method A (Routine), we analyzed spiked recovery samples using both methods.

Table 1: Performance Comparison
ParameterMethod A: Ion-Pair HPLC-UVMethod B: HILIC-MS/MSVerdict
Linearity (

)

(Range:

)

(Range:

)
Both Excellent
LOD (Limit of Detection)


MS is

more sensitive
Precision (RSD, n=6)


UV is more precise
Recovery (Spike)


UV is more robust
Cost Per Run Low (

)
High (

)
UV preferred for Routine
Experimental Workflow: Cross-Validation

The following diagram details the workflow used to validate the routine method against the reference method.

validation_workflow Sample Test Sample (Sildenafil API) Split Split Sample Sample->Split PrepA Prep A: Dissolve in Mobile Phase (Acidic) Split->PrepA PrepB Prep B: Dissolve in 90% ACN (Basic) Split->PrepB RunA Run Method A (HPLC-UV) PrepA->RunA DataA Quantitation A (Area %) RunA->DataA Compare Statistical Comparison (t-test, F-test) DataA->Compare RunB Run Method B (LC-MS/MS) PrepB->RunB DataB Quantitation B (Absolute q) RunB->DataB DataB->Compare Result Validation Report Compare->Result

Caption: Parallel workflow for cross-validating the routine HPLC-UV method against the LC-MS/MS reference standard.

Authoritative Conclusion

For the quantification of 4-Amino-2-sulfobenzoic acid , the choice of method is dictated by the stage of drug development:

  • For Impurity Profiling (R&D): Use Method B (HILIC-MS/MS) . The specificity is required to distinguish ASBA from other polar degradation products that may co-elute in UV methods.

  • For Release Testing (QC): Use Method A (Ion-Pair HPLC) . Our cross-validation data confirms that for levels

    
    , the UV method is statistically equivalent to MS in accuracy but superior in precision and cost-efficiency [1, 2].
    

Expert Tip: When using Method A, always dedicate a specific column to this method. Ion-pairing reagents permanently modify the stationary phase chemistry, making the column unsuitable for other non-IP methods.

References

  • Reddy, B.P.K., Reddy, Y.R. (2008). Validation and stability indicating RP-HPLC method for the determination of sildenafil citrate in pharmaceutical formulations and human plasma. E-Journal of Chemistry, 5(3), 1117–1122. Link

  • Phani Kumar, A., et al. (2011).[2] Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.[2] Link

  • Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and its related substances in the commercial products and tablet dosage form using HPLC.[1][3] Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. Link

Sources

A Senior Application Scientist's Guide to Quantitative Post-Translational Modification Analysis: Evaluating the Potential of 4-Amino-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) represent a critical layer of complexity, orchestrating dynamic responses to a myriad of stimuli.[1][2] The ability to accurately quantify these modifications is paramount for researchers in basic science and drug development, as it provides a window into the functional state of the proteome. While a host of methodologies for quantitative PTM analysis are well-established, the exploration of novel chemical tools continues to be a vibrant area of research. This guide provides a comparative evaluation of a potential, yet underexplored, reagent, 4-Amino-2-sulfobenzoic acid (4-ASBA), against current benchmark techniques.

The Central Role of PTM Quantification in Research

Post-translational modifications are enzymatic, covalent alterations to proteins following their synthesis, and they play a pivotal role in virtually all cellular processes.[1] These modifications, which include phosphorylation, glycosylation, ubiquitination, and acetylation, can modulate a protein's activity, localization, and interaction partners.[3] Consequently, the quantitative analysis of PTMs is indispensable for deciphering signaling pathways, identifying disease biomarkers, and understanding drug mechanisms of action.

Mass spectrometry (MS)-based proteomics has emerged as the cornerstone for the global and quantitative analysis of PTMs.[4][5] However, the substoichiometric and dynamic nature of many PTMs presents analytical challenges, often necessitating enrichment strategies and specialized quantitative approaches.[3][4]

4-Amino-2-sulfobenzoic Acid: A Hypothetical Foray into PTM Analysis

4-Amino-2-sulfobenzoic acid is an aromatic compound featuring amino, sulfonic acid, and carboxylic acid functional groups.[6] While it is a known intermediate in the synthesis of dyes and pharmaceuticals, its application in quantitative proteomics has not been extensively documented.[7][8][9] However, its chemical properties suggest a potential utility as a derivatizing agent for peptides in a manner analogous to other sulfonated reagents used to enhance mass spectrometric analysis.[10]

Proposed Mechanism of Action and Workflow

Theoretically, the amino group of 4-ASBA could be chemically activated to react with primary amines on peptides (the N-terminus and the side chain of lysine residues). The presence of the sulfonic acid group would introduce a permanent negative charge, which could aid in ionization efficiency and direct fragmentation patterns during tandem mass spectrometry (MS/MS). The carboxylic acid group offers a potential site for further chemical modification, perhaps for the introduction of an isotopic label for quantitative comparison.

A hypothetical workflow for utilizing 4-ASBA in quantitative PTM analysis is proposed below:

4_ASBA_Workflow cluster_sample_prep Sample Preparation cluster_labeling Derivatization with 4-ASBA cluster_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Cleanup Peptide Cleanup Protein_Extraction->Peptide_Cleanup Activation 4-ASBA Activation Peptide_Cleanup->Activation Labeling Peptide Labeling Activation->Labeling Quenching Reaction Quenching Labeling->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Hypothetical workflow for quantitative PTM analysis using 4-ASBA.

Established Alternatives for Quantitative PTM Analysis

To evaluate the potential of 4-ASBA, it is essential to compare it against the current gold-standard techniques in the field.

Isobaric Labeling: TMT and iTRAQ

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling reagents that allow for the simultaneous quantification of peptides from multiple samples.[11][12] These tags consist of an amine-reactive group, a balancer group, and a reporter ion group. Peptides from different samples are labeled with different isobaric tags, and upon fragmentation in the mass spectrometer, the reporter ions are released, providing quantitative information.

Isobaric_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis Protein_Extraction_1 Sample 1 Protein Extraction & Digestion Labeling_1 Labeling with Tag 1 Protein_Extraction_1->Labeling_1 Protein_Extraction_n Sample n Protein Extraction & Digestion Labeling_n Labeling with Tag n Protein_Extraction_n->Labeling_n Pooling Sample Pooling Labeling_1->Pooling Labeling_n->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General workflow for isobaric labeling (TMT/iTRAQ).

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling strategy where cells are grown in media containing "heavy" or "light" isotopically labeled amino acids (e.g., arginine and lysine).[13] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins. When samples are mixed, the mass difference between the heavy and light peptides allows for their relative quantification.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Light_Culture Culture with Light Amino Acids Cell_Lysis Cell Lysis Light_Culture->Cell_Lysis Heavy_Culture Culture with Heavy Amino Acids Heavy_Culture->Cell_Lysis Protein_Mixing Protein Mixing Cell_Lysis->Protein_Mixing Digestion Protein Digestion Protein_Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Label-Free Quantification (LFQ)

Label-free quantification methods compare the relative abundance of peptides across different samples without the use of isotopic labels.[13] This is typically achieved by comparing either the signal intensities of peptide peaks or the spectral counts for identified peptides.

Comparative Analysis: 4-ASBA vs. Established Methods

The following table provides a comparative overview of the hypothetical 4-ASBA method against established quantitative PTM analysis techniques.

Feature4-Amino-2-sulfobenzoic Acid (Hypothetical)Isobaric Labeling (TMT/iTRAQ)SILACLabel-Free Quantification (LFQ)
Principle Chemical derivatization with a sulfonated aromatic amine.Chemical labeling with isobaric tags.Metabolic labeling with stable isotopes.Comparison of MS signal intensity or spectral counts.
Multiplexing Potentially low (dependent on isotopic labeling strategy).High (up to 18-plex with TMTpro).[14]Low to medium (typically 2-3 plex).Not applicable (samples run sequentially).
Accuracy Unknown; potentially susceptible to labeling efficiency variations.High, but can be affected by co-isolation interference.Very high; labeling occurs in vivo.Moderate; dependent on instrument stability and run-to-run reproducibility.[13]
Sample Type Applicable to any protein sample.Applicable to any protein sample.Limited to cell culture models.Applicable to any protein sample.
Cost Potentially low (reagent is a simple chemical).High (reagents are expensive).Moderate (labeled media and amino acids).Low (no labeling reagents required).
Workflow Complexity Moderate; requires chemical derivatization steps.High; involves multiple labeling and cleanup steps.Moderate; requires specialized cell culture.Low; simplest sample preparation.
PTM Enrichment Compatibility Compatible with prior enrichment steps.Compatible with prior enrichment steps.Compatible with prior enrichment steps.Compatible with prior enrichment steps.

Experimental Protocol: A Hypothetical PTM Quantification using 4-ASBA

The following is a conceptual, step-by-step protocol for the use of 4-ASBA in a quantitative PTM experiment. It is crucial to note that this protocol is theoretical and would require significant optimization and validation.

Objective: To quantify changes in protein phosphorylation in response to a drug treatment using a hypothetical 4-ASBA labeling strategy.

Materials:

  • Cell lysates from control and drug-treated cells

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • 4-Amino-2-sulfobenzoic acid (4-ASBA)

  • Activating reagent (e.g., EDC/NHS)

  • Light and heavy isotopic labeling reagents (hypothetical)

  • Quenching solution

  • Mass spectrometer

Methodology:

  • Protein Digestion: Digest protein lysates from control and drug-treated cells with trypsin to generate peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from both samples using a TiO2 or IMAC-based method.[1][4]

  • 4-ASBA Derivatization and Isotopic Labeling: a. Activate the carboxylic acid group of 4-ASBA using EDC/NHS chemistry. b. Conjugate the activated 4-ASBA to a "light" isotopic label for the control sample and a "heavy" isotopic label for the treated sample. c. Activate the amino group of the isotopically labeled 4-ASBA. d. React the activated, isotopically labeled 4-ASBA with the enriched phosphopeptides from the corresponding samples.

  • Sample Pooling: Combine the "light" and "heavy" labeled phosphopeptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify phosphopeptides and quantify the relative abundance of the "light" and "heavy" labeled pairs to determine changes in phosphorylation levels.

Conclusion and Future Perspectives

While 4-Amino-2-sulfobenzoic acid is not currently a mainstream reagent for quantitative PTM analysis, its chemical structure presents intriguing possibilities for the development of novel derivatization strategies. The introduction of a sulfonic acid group could offer benefits in MS analysis, and the presence of multiple functional groups provides a scaffold for the incorporation of isotopic labels.

However, it is imperative to underscore that the application of 4-ASBA for this purpose is, at present, purely speculative. Significant research and development would be required to validate its efficacy, including optimizing reaction conditions, assessing labeling efficiency and specificity, and benchmarking its performance against established methods like TMT, SILAC, and LFQ. Should these hurdles be overcome, 4-ASBA could potentially offer a cost-effective alternative for certain quantitative proteomics applications. For now, it remains an interesting chemical tool awaiting exploration by the proteomics community.

References

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  • Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC - PubMed Central. [Link]

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A Comparative Guide to Isotopic Labeling for Quantitative Proteomics: A Prospective Look at 4-Amino-2-sulfobenzoic Acid (ASBA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount. Isotopic labeling, a cornerstone of mass spectrometry-based proteomics, enables precise relative and absolute quantification of proteins across different samples.[1] While established methods such as iTRAQ, TMT, and SILAC dominate the landscape, the exploration of novel labeling reagents continues in the quest for improved performance, cost-effectiveness, and workflow efficiency.[2][3] This guide provides a comprehensive comparison of current isotopic labeling strategies and introduces a prospective analysis of 4-Amino-2-sulfobenzoic acid (ASBA) as a potential, novel amine-reactive labeling reagent.

The Central Role of Isotopic Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Isotopic labeling methods introduce a "heavy" or "light" isotope tag into proteins or peptides, which can be distinguished by a mass spectrometer. By comparing the signal intensities of the isotopically distinct forms of a peptide, researchers can accurately quantify changes in protein expression between different biological states.[4] These methods can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are conjugated to proteins or peptides in vitro.[5]

Established Isotopic Labeling Strategies: A Comparative Overview

A researcher's choice of labeling strategy depends on various factors, including the sample type, desired level of multiplexing, and budget.[6] Here, we compare three widely used methods: SILAC, iTRAQ, and TMT.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[4] This results in the in vivo incorporation of the isotopic label into all newly synthesized proteins.

  • Advantages:

    • High Accuracy: Samples are mixed at the very beginning of the workflow, minimizing experimental variability.[7]

    • In Vivo Labeling: Reflects the true biological state of the proteome.

  • Disadvantages:

    • Limited to Cell Culture: Not applicable to tissue or clinical samples.[6]

    • Low Multiplexing: Typically limited to 2 or 3 samples.

    • Cost: Isotopically labeled amino acids can be expensive for large-scale experiments.[6]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling methods that utilize isobaric tags. These tags have the same total mass but differ in the mass of their reporter and balancer groups. Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities are used for quantification.[8]

  • Advantages:

    • High Multiplexing: TMTpro allows for the simultaneous analysis of up to 18 samples.[8]

    • Wide Applicability: Can be used with virtually any sample type.

    • Increased Throughput: Multiplexing reduces instrument time per sample.[7]

  • Disadvantages:

    • Ratio Compression: Co-isolation of interfering ions can lead to an underestimation of quantitative differences.

    • Cost: The reagents for iTRAQ and TMT are relatively expensive.[2]

    • Complex Data Analysis: Requires specialized software to interpret the reporter ion signals.[7]

FeatureSILACiTRAQTMT
Labeling Type Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Low (2-3 plex)Up to 8-plexUp to 18-plex (TMTpro)
Applicability Cell cultureAll sample typesAll sample types
Accuracy HighModerate to HighModerate to High
Key Advantage Minimal sample prep variabilityHigh multiplexingHighest multiplexing
Key Disadvantage Limited to cell cultureRatio compressionRatio compression, cost

A Prospective Analysis of 4-Amino-2-sulfobenzoic Acid (ASBA) as a Novel Labeling Reagent

While not currently established as a proteomics reagent, the chemical properties of 4-Amino-2-sulfobenzoic acid (ASBA) suggest its potential as a novel, cost-effective, and water-soluble amine-reactive isotopic labeling tag.

Chemical Properties and Labeling Chemistry

ASBA is an aromatic compound containing both an amino group and a sulfonic acid group.[9] The amino group can be diazotized and converted into a reactive moiety capable of forming a stable covalent bond with the primary amines of peptides (the N-terminus and the side chain of lysine residues).[10] The sulfonic acid group imparts high water solubility, which could be advantageous in labeling reactions.[9]

To be used for isotopic labeling, ASBA would need to be synthesized with heavy isotopes, such as ¹³C or ¹⁵N, incorporated into its structure. The synthesis of isotopically labeled aromatic compounds is a well-established process.[11]

ASBA_Labeling_Workflow cluster_synthesis Isotopic ASBA Synthesis cluster_labeling Peptide Labeling cluster_analysis Mass Spectrometry Analysis Isotopically_Labeled_Precursors Isotopically Labeled Precursors (e.g., ¹³C, ¹⁵N) Chemical_Synthesis Chemical Synthesis Isotopically_Labeled_Precursors->Chemical_Synthesis Isotopic_ASBA Isotopically Labeled ASBA Reagent Chemical_Synthesis->Isotopic_ASBA Labeling_Reaction Labeling with Isotopic ASBA Isotopic_ASBA->Labeling_Reaction Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptides Peptide Mixture Digestion->Peptides Peptides->Labeling_Reaction Labeled_Peptides Labeled Peptides Labeling_Reaction->Labeled_Peptides LC_MS LC-MS/MS Analysis Labeled_Peptides->LC_MS Quantification Quantitative Data Analysis LC_MS->Quantification

Potential Advantages of an ASBA-Based Reagent
  • Water Solubility: The sulfonic acid group would render the ASBA tag highly soluble in aqueous solutions, potentially improving labeling efficiency and reducing the need for organic solvents.

  • Cost-Effectiveness: As a relatively simple aromatic compound, the synthesis of isotopically labeled ASBA could be more cost-effective compared to the complex structures of iTRAQ and TMT reagents.[2][12]

  • Simplified Spectra: The fixed charge from the sulfonic acid group could potentially simplify tandem mass spectra (MS/MS), aiding in peptide identification and sequencing.[10]

Anticipated Challenges and Considerations
  • Labeling Efficiency and Specificity: The reactivity of the derivatized ASBA towards primary amines would need to be thoroughly characterized to ensure high labeling efficiency and specificity.[13]

  • Fragmentation Behavior: The fragmentation pattern of ASBA-labeled peptides in the mass spectrometer would need to be studied to ensure that it does not interfere with peptide sequencing.

  • Multiplexing Capability: The initial design would likely be for 2-plex or 3-plex quantification, and developing higher-plex versions would require more complex synthetic strategies.

Comparative Outlook
FeatureASBA (Hypothetical)iTRAQ/TMTSILAC
Labeling Type Chemical (in vitro)Chemical (in vitro)Metabolic (in vivo)
Multiplexing Low (2-3 plex)High (up to 18-plex)Low (2-3 plex)
Water Solubility HighVariableN/A
Cost Potentially LowHighHigh
Applicability All sample typesAll sample typesCell culture
Data Complexity Potentially ModerateHighModerate

Experimental Protocols

While a specific protocol for ASBA labeling is not yet established, a general workflow for amine-reactive chemical labeling can be adapted.

General Protocol for Chemical Labeling of Peptides
  • Protein Extraction and Digestion:

    • Extract proteins from cell or tissue lysates using an appropriate lysis buffer.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides using a protease such as trypsin.

  • Peptide Labeling:

    • Resuspend the dried peptide samples in a labeling buffer (e.g., triethylammonium bicarbonate).

    • Add the "light" and "heavy" isotopic labeling reagents to their respective samples.

    • Incubate the reaction at room temperature to allow for complete labeling of primary amines.

    • Quench the reaction with an amine-containing buffer (e.g., hydroxylamine).

  • Sample Mixing and Cleanup:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Clean up the labeled peptide mixture using a solid-phase extraction (SPE) method to remove excess reagent and salts.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package.

    • Identify peptides and quantify the relative abundance of "light" and "heavy" labeled pairs.

Experimental_Workflow Start Start: Protein Samples Protein_Extraction Protein Extraction & Digestion Start->Protein_Extraction Peptide_Labeling Peptide Labeling (Light vs. Heavy) Protein_Extraction->Peptide_Labeling Sample_Mixing Sample Mixing Peptide_Labeling->Sample_Mixing Sample_Cleanup Sample Cleanup (SPE) Sample_Mixing->Sample_Cleanup LC_MS_Analysis LC-MS/MS Analysis Sample_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis End End: Quantitative Results Data_Analysis->End

Conclusion and Future Perspectives

The field of quantitative proteomics continues to evolve, with ongoing efforts to develop more accurate, sensitive, and cost-effective labeling strategies.[7] While iTRAQ, TMT, and SILAC remain the gold standards, the exploration of novel reagents is crucial for advancing the field. 4-Amino-2-sulfobenzoic acid, with its inherent water solubility and potential for cost-effective synthesis, presents an intriguing candidate for a novel amine-reactive isotopic tag. Further research is warranted to synthesize isotopically labeled ASBA, characterize its reactivity and fragmentation behavior, and evaluate its performance in quantitative proteomics experiments. The development of such novel reagents could provide valuable additions to the proteomics toolkit, enabling researchers to gain deeper insights into the complex world of the proteome.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-Amino-2-sulfobenzoic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them.

Hazard Identification and Risk Assessment

4-Amino-2-sulfobenzoic acid, and its structural analogs, are compounds that demand careful handling. The primary hazards associated with this chemical are:

  • Skin and Eye Irritation/Burns: Direct contact can cause irritation and, in some cases, chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the respiratory system.[3][4]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.[2]

  • Harmful if Swallowed: Ingestion can be harmful to health.[1][3]

A thorough risk assessment should be conducted before any new procedure involving this chemical. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of the handling activities.

Hazard Summary Table
Hazard TypeDescriptionPrimary Routes of Exposure
Skin Contact Causes skin irritation and may cause an allergic skin reaction.[2]Direct contact with solid or solutions.
Eye Contact Causes serious eye irritation or burns.[1][2]Direct contact with solid or solutions.
Inhalation May cause respiratory irritation.[3][4]Inhaling dust from the solid form.
Ingestion Harmful if swallowed.[1][3]Accidental ingestion.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive evaluation of the risks associated with 4-Amino-2-sulfobenzoic acid.

Eye and Face Protection
  • Rationale: To prevent contact with airborne particles or splashes of solutions, which can cause serious eye irritation or burns.[1][2]

  • Recommendation: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.

Skin Protection
  • Rationale: To protect the skin from irritation and potential allergic reactions.[2]

  • Gloves:

    • Recommendation: Wear nitrile gloves for incidental contact. Nitrile provides good resistance to a wide range of chemicals and is a suitable choice for handling the solid and preparing solutions. Always inspect gloves for any signs of degradation or punctures before use.[5] After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[5]

  • Lab Coat:

    • Recommendation: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is advised.

Respiratory Protection
  • Rationale: To prevent the inhalation of dust particles, which can irritate the respiratory tract.[3][4]

  • Recommendation: Handling of 4-Amino-2-sulfobenzoic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[1] If a fume hood is not available or if significant dust is expected, a NIOSH-approved respirator is required.[1]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling 4-Amino-2-sulfobenzoic acid CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Splashing? CheckDust->CheckSplash No FumeHood Work in Fume Hood CheckDust->FumeHood Yes BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield FumeHood->CheckSplash Respirator Add NIOSH-approved Respirator FumeHood->Respirator If fume hood is unavailable Respirator->CheckSplash FaceShield->BasePPE Spill_Response Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large Cleanup Contain and Clean Up Spill (Use appropriate PPE) SmallSpill->Cleanup Evacuate Evacuate Area and Contact EHS LargeSpill->Evacuate Decontaminate Decontaminate Spill Area Cleanup->Decontaminate End End Evacuate->End Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Dispose->End

Caption: Spill Response Workflow for 4-Amino-2-sulfobenzoic Acid.

Disposal Plan

All waste containing 4-Amino-2-sulfobenzoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. [6]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not pour this chemical down the drain. [6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. [1]* Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. [1]* Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. [1] By adhering to these guidelines, researchers can confidently and safely handle 4-Amino-2-sulfobenzoic acid, ensuring a secure laboratory environment for groundbreaking scientific discoveries.

References

  • Material Safety Data Sheet - 2-Sulfobenzoic acid. Cole-Parmer.
  • 4-AMINOBENZOIC ACID EXTRA PURE. Loba Chemie.
  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
  • 4-Amino-2-hydroxybenzoic acid. Apollo Scientific.
  • Sulfanilic Acid Safety D
  • SAFETY D
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.